D-Allose-13C
Description
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Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-NGBFSFADSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of D-Allose-¹³C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of D-Allose and its ¹³C isotopically labeled counterpart, D-Allose-¹³C. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering D-Allose-¹³C in their studies. The guide details the fundamental properties, experimental protocols for their determination, and the biological context of D-Allose's mechanism of action.
Core Physicochemical Properties
D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that has garnered significant interest for its potential therapeutic applications[1][2][3]. It is a white, odorless, crystalline solid[4]. The incorporation of a ¹³C isotope into the D-Allose molecule is a critical tool for metabolic flux analysis and other tracer studies in drug development and biomedical research. The primary difference between D-Allose and D-Allose-¹³C lies in their molecular weights, with negligible effects on other bulk physicochemical properties such as solubility and appearance.
The following tables summarize the key quantitative data for D-Allose and its common ¹³C-labeled variants.
Table 1: Physicochemical Properties of D-Allose
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂O₆ | [5] |
| Molecular Weight | 180.16 g/mol | [5] |
| Melting Point | 148-150 °C | [4] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water, insoluble in alcohol | [4] |
Table 2: Physicochemical Properties of D-Allose-¹³C Variants
| Isotopic Label | Chemical Formula | Molecular Weight ( g/mol ) | Source(s) |
| D-Allose-1-¹³C | ¹³CC₅H₁₂O₆ | 181.15 | [6] |
| D-Allose-3-¹³C | C₅¹³CH₁₂O₆ | 181.15 | [7] |
| D-Allose-¹³C₆ (Uniformly Labeled) | ¹³C₆H₁₂O₆ | 186.06 |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the effective application of D-Allose-¹³C in research. The following sections detail standardized methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Sample Preparation: The D-Allose-¹³C sample must be completely dry and finely powdered. Grind a small amount of the sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point. For substances that decompose, like sugars, sealing the capillary tube can help to obtain a more accurate reading[8].
Determination of Solubility
The solubility of D-Allose-¹³C in various solvents can be determined using several methods.
Principle: A saturated solution of the compound is prepared at a specific temperature, and the concentration of the dissolved solute is then measured.
Procedure (Gravimetric Method):
-
Solution Preparation: Add an excess amount of D-Allose-¹³C to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the extracted supernatant completely.
-
Mass Determination: Weigh the remaining solid residue. The solubility can then be calculated in g/L or mol/L.
Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or colorimetric methods can be used to determine the concentration of the dissolved sugar in the saturated solution[9].
Biological Activity and Signaling Pathway
D-Allose has demonstrated significant biological activity, including neuroprotective and anti-inflammatory effects. Research has shown that D-Allose can inhibit the Galectin-3 (Gal-3) / Toll-like Receptor 4 (TLR4) / Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling pathway[10][11]. This inhibition mitigates neuroinflammation and neuronal apoptosis, highlighting its therapeutic potential.
Experimental Workflow: ¹³C Metabolic Flux Analysis
D-Allose-¹³C is an invaluable tracer for ¹³C-based metabolic flux analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic reaction rates.
Principle: Cells are cultured with a ¹³C-labeled substrate, such as D-Allose-¹³C. The distribution of the ¹³C label throughout the metabolic network is then measured in various metabolites. This labeling pattern provides information about the relative activities of different metabolic pathways.
The general workflow for a ¹³C-MFA experiment is as follows:
Procedure Overview:
-
Cell Culture: Cells are grown in a defined medium where the primary carbon source is replaced with D-Allose-¹³C.
-
Metabolite Extraction: After a period of growth, metabolites are extracted from the cells. For analysis of amino acids, proteins are first hydrolyzed.
-
Isotopic Analysis: The isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Computational Modeling: The experimental labeling data is used as input for computational models that calculate the intracellular metabolic fluxes.
-
Biological Interpretation: The calculated flux map provides insights into the cellular metabolism under the specific experimental conditions.
References
- 1. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-Allose | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mt.com [mt.com]
- 9. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 10. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of ¹³C-labeled D-Allose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of ¹³C-labeled D-Allose, a rare sugar of significant interest in biomedical research and drug development. The methodologies outlined below are based on established chemical principles and published data, offering a framework for the production of this valuable isotopic tracer.
Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with notable biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the D-Allose structure provides a powerful tool for metabolic flux analysis, allowing researchers to trace its metabolic fate and elucidate its mechanism of action in various biological systems. This guide focuses on a well-established method for the synthesis of [1-¹³C]D-Allose and its subsequent purification.
Synthesis of [1-¹³C]D-Allose
The primary method for the synthesis of [1-¹³C]D-Allose is the cyanohydrin synthesis, also known as the Kiliani-Fischer synthesis. This method extends the carbon chain of an aldose by one carbon atom through the addition of a cyanide group, which is subsequently hydrolyzed to a carboxylic acid and then reduced to an aldehyde. By using potassium cyanide labeled with ¹³C (K¹³CN), the ¹³C isotope is incorporated at the C-1 position of the resulting hexoses.
The synthesis starts with a readily available five-carbon sugar, D-ribose, and produces a mixture of the two C-2 epimers, [1-¹³C]D-Allose and [1-¹³C]D-Altrose.
Experimental Protocol: Cyanohydrin Synthesis
This protocol is adapted from established methods for the synthesis of ¹³C-labeled aldohexoses.[2]
Materials:
-
D-ribose
-
Potassium cyanide-¹³C (K¹³CN, 99 atom-% ¹³C)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Sodium borohydride (NaBH₄)
-
Boric acid (H₃BO₃)
-
Methanol
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-ribose in deionized water.
-
Add an equimolar amount of K¹³CN to the D-ribose solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This reaction forms a mixture of the two epimeric cyanohydrins.
-
-
Hydrolysis to Aldononitriles and Lactonization:
-
The reaction mixture containing the cyanohydrins is passed through a column of Dowex 50W-X8 (H⁺ form) to remove potassium ions and acidify the solution.
-
The acidic eluate, containing the aldononitriles, is heated to promote hydrolysis of the nitrile group to a carboxylic acid and subsequent lactonization, forming a mixture of [1-¹³C]D-allono-1,4-lactone and [1-¹³C]D-altrono-1,4-lactone.
-
-
Reduction to Aldoses:
-
The solution containing the lactones is cooled in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise while maintaining a neutral pH by the simultaneous addition of boric acid. This reduces the lactones to the corresponding aldoses.
-
The final product is a mixture of [1-¹³C]D-Allose and [1-¹³C]D-Altrose.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of [1-¹³C]D-Allose.
Purification of [1-¹³C]D-Allose
The primary challenge in the purification of [1-¹³C]D-Allose is the separation of the C-2 epimer, [1-¹³C]D-Altrose, which is formed in the synthesis. Cation-exchange chromatography has been shown to be an effective method for this separation.[2]
Experimental Protocol: Cation-Exchange Chromatography
Materials:
-
Crude mixture of [1-¹³C]D-Allose and [1-¹³C]D-Altrose
-
Dowex 50W-X8 resin (200-400 mesh)
-
Calcium chloride (CaCl₂) solution (for resin preparation)
-
Deionized water (eluent)
-
Fraction collector
-
Refractive index detector or other suitable carbohydrate detection method
Procedure:
-
Resin Preparation:
-
The Dowex 50W-X8 resin is thoroughly washed with deionized water.
-
The resin is then converted to the Ca²⁺ form by washing with a solution of calcium chloride.
-
Finally, the resin is washed with deionized water until the eluate is free of chloride ions.
-
-
Chromatographic Separation:
-
The prepared resin is packed into a chromatography column.
-
The crude mixture of ¹³C-labeled sugars is dissolved in a minimal amount of deionized water and loaded onto the column.
-
The sugars are eluted with deionized water at a constant flow rate.
-
Fractions are collected using a fraction collector.
-
The composition of the fractions is monitored using a refractive index detector or by analyzing individual fractions using TLC or HPLC. D-Altrose typically elutes before D-Allose.[2]
-
-
Product Recovery:
-
Fractions containing pure [1-¹³C]D-Allose are pooled.
-
The pooled fractions are concentrated under reduced pressure and then lyophilized to obtain the pure, solid product.
-
Purification Workflow Diagram
Caption: Workflow for the purification of [1-¹³C]D-Allose.
Quality Control and Data
The purity and identity of the final [1-¹³C]D-Allose product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
¹³C NMR is a definitive method to confirm the position of the ¹³C label and the overall structure of the D-Allose. The chemical shifts for D-[1-¹³C]allose have been reported and can be used for verification.[3][4]
Table 1: ¹³C NMR Chemical Shifts for D-[1-¹³C]Allose in D₂O [3]
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |
| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |
| α-furanose | 97.5 | - | - | - | - | - |
| β-furanose | 102.3 | - | - | - | - | - |
Note: Full assignment for furanose forms is not always reported due to their lower abundance.
Quantitative Data
While specific yields for the synthesis of [1-¹³C]D-Allose are not extensively reported and can vary based on reaction scale and conditions, the following table provides expected outcomes based on similar syntheses.
Table 2: Expected Quantitative Data for Synthesis and Purification
| Parameter | Expected Value/Range | Notes |
| Synthesis Yield | ||
| Crude mixture of epimers | 40-60% | Based on starting D-ribose. |
| Purification | ||
| Recovery of pure [1-¹³C]D-Allose | 15-25% | Overall yield from D-ribose. |
| Purity (post-chromatography) | >98% | As determined by HPLC and NMR. |
| Isotopic Enrichment | >99% | Dependent on the starting K¹³CN. |
Biological Signaling Pathways of D-Allose
D-Allose exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for designing experiments using ¹³C-labeled D-Allose.
D-Allose and Reactive Oxygen Species (ROS) Generation
D-Allose has been shown to suppress the production of mitochondrial reactive oxygen species (ROS).[5][6] It is thought to compete with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux through pathways that generate ROS.[5]
Caption: D-Allose competes with D-Glucose, reducing mitochondrial ROS.
D-Allose and Insulin Signaling
Studies in model organisms suggest that D-Allose may extend lifespan and impact metabolism through pathways linked to insulin signaling.[1] While the exact mechanism is under investigation, it is hypothesized that D-Allose may modulate components of the insulin signaling cascade.
Caption: D-Allose may modulate the insulin signaling pathway.
Conclusion
The synthesis and purification of ¹³C-labeled D-Allose, while requiring specialized techniques, are achievable through established chemical methods. The cyanohydrin synthesis provides a direct route for ¹³C incorporation at the C-1 position, and cation-exchange chromatography allows for the effective separation of the resulting epimers. The availability of ¹³C-labeled D-Allose will undoubtedly facilitate further research into its metabolic fate and its role in various signaling pathways, ultimately aiding in the development of new therapeutic strategies.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omicronbio.com [omicronbio.com]
- 4. omicronbio.com [omicronbio.com]
- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
D-Allose: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare hexose and a C3 epimer of D-glucose, has emerged from relative obscurity to become a molecule of significant interest in the biomedical and pharmaceutical fields. Initially challenging to study due to its scarcity, recent advancements in its production have unveiled a plethora of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological functions of D-Allose, its mechanisms of action, and its potential as a therapeutic agent. We delve into its potent anti-cancer, anti-inflammatory, and cytoprotective properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering a comprehensive overview of the current understanding of D-Allose and highlighting its promise in addressing a range of pathological conditions.
Introduction
Rare sugars, monosaccharides that are present in limited quantities in nature, are increasingly being recognized for their unique physiological functions. Among these, D-Allose has garnered substantial attention for its diverse and potent biological effects.[1][2] Unlike its abundant epimer, D-glucose, D-Allose is not readily metabolized by many organisms, which contributes to its low caloric value and distinct bioactivities.[2] Its demonstrated efficacy in preclinical models of cancer, inflammation, and ischemia-reperfusion injury positions it as a promising candidate for therapeutic development.[1][3][4] This guide synthesizes the current body of research on D-Allose, presenting its biological functions, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.
Biological Functions of D-Allose
D-Allose exerts a wide range of biological effects, primarily categorized as anti-cancer, anti-inflammatory, and cytoprotective. These functions are underpinned by its ability to modulate key cellular processes, including cell cycle progression, apoptosis, oxidative stress, and inflammatory responses.
Anti-Cancer Activity
D-Allose has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.[5][6] Its anti-neoplastic properties are attributed to several mechanisms, most notably the induction of the tumor suppressor Thioredoxin-interacting protein (TXNIP).[7][8]
-
Induction of Thioredoxin-Interacting Protein (TXNIP): D-Allose treatment leads to a significant upregulation of TXNIP expression in cancer cells.[7][8][9] TXNIP, in turn, plays a crucial role in cell cycle arrest and the promotion of apoptosis.[8]
-
Cell Cycle Arrest: By inducing TXNIP, D-Allose promotes the stabilization of the cyclin-dependent kinase inhibitor p27kip1, leading to G1 cell cycle arrest and thereby inhibiting cancer cell proliferation.[8]
-
Inhibition of Glucose Uptake: D-Allose has been shown to downregulate the expression of glucose transporter 1 (GLUT1) in cancer cells.[9][10] This reduction in glucose uptake curtails the energy supply essential for rapid tumor growth.[9][10]
-
Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, D-Allose treatment leads to an increase in intracellular reactive oxygen species (ROS), which can contribute to apoptosis.[11][12]
Anti-Inflammatory Effects
D-Allose exhibits potent anti-inflammatory properties, primarily by suppressing the activation and infiltration of immune cells, such as neutrophils.[13][14] This has significant implications for conditions characterized by excessive inflammation, including ischemia-reperfusion injury.
-
Inhibition of Neutrophil Activation: D-Allose has been shown to inhibit the activation of neutrophils, key mediators of the inflammatory response.[13] This includes reducing their production of reactive oxygen species.[15]
-
Reduction of Inflammatory Markers: Treatment with D-Allose leads to a significant decrease in the levels of pro-inflammatory markers such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[3]
Cytoprotective and Antioxidant Effects
D-Allose demonstrates significant protective effects on various tissues against cellular damage, particularly that induced by ischemia-reperfusion.[10][14][16] This cytoprotective capacity is closely linked to its antioxidant properties.
-
Amelioration of Ischemia-Reperfusion Injury: D-Allose administration has been shown to reduce tissue damage in models of cerebral, renal, and hepatic ischemia-reperfusion injury.[3][10][13] It achieves this by improving blood flow, reducing neutrophil infiltration, and preserving cellular energy levels (ATP).[14]
-
Reduction of Oxidative Stress: D-Allose can attenuate oxidative stress by scavenging free radicals.[17] It has been shown to suppress the generation of reactive oxygen species (ROS) in mitochondria by competing with D-glucose.[17][18] This antioxidant activity is a key mechanism underlying its protective effects against various cellular insults.[19]
Quantitative Data on the Biological Effects of D-Allose
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of D-Allose on different biological parameters.
Table 1: Anti-Cancer Effects of D-Allose on Cell Viability
| Cell Line | D-Allose Concentration | Incubation Time | % Inhibition of Cell Viability | Reference |
| HuH-7 (Hepatocellular Carcinoma) | 50 mM | 48 h | ~40% | [8] |
| RT112 (Bladder Cancer) | 50 mM | 24 h | 31.6% | [7] |
| 253J (Bladder Cancer) | 50 mM | 24 h | 31.8% | [7] |
| J82 (Bladder Cancer) | 50 mM | 24 h | 39.1% | [7] |
Table 2: Effect of D-Allose on TXNIP and GLUT1 Expression in Cancer Cells
| Cell Line | D-Allose Concentration | Treatment Duration | Change in TXNIP Expression | Change in GLUT1 Expression | Reference |
| HuH-7 | 50 mM | 7 days | - | Decreased to 42.32% of control | [16] |
| MDA-MB-231 (Breast Cancer) | 50 mM | 7 days | - | Decreased to 62.58% of control | [16] |
| SH-SY5Y (Neuroblastoma) | 50 mM | 7 days | - | Decreased to 64.40% of control | [16] |
| HuH-7 | 12.5 mM | Not Specified | Increased by 578.47% | Decreased to 78.45% of control | [16] |
| HuH-7 | 25 mM | Not Specified | Increased by 759.88% | Decreased to 59.67% of control | [16] |
Table 3: Anti-Inflammatory and Cytoprotective Effects of D-Allose in Ischemia-Reperfusion (I/R) Injury Models
| Model | D-Allose Dosage | Parameter Measured | Result | Reference |
| Rat Cerebral I/R | 300 mg/kg | Infarct Volume | Significantly smaller (90.9 ± 13.5 mm³) vs. vehicle (114.9 ± 15.3 mm³) | [3] |
| Rat Cerebral I/R | 300 mg/kg | MPO Activity | Significantly suppressed compared to vehicle | [3] |
| Rat Abdominal Skin Flap I/R | 60 mg | MPO Activity | 0.40 ± 0.04 vs. control (0.72 ± 0.12) | [6] |
| Rat Liver I/R | Not Specified | MPO Activity | Significantly decreased compared to control | [2] |
| Rat Liver I/R | Not Specified | Neutrophil Count | Significantly decreased compared to control | [2] |
Signaling Pathways Modulated by D-Allose
D-Allose exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Allose has a strong suppressive effect against ischemia/reperfusion injury: a comparative study with allopurinol and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. The rare sugar D-allose has a reducing effect against ischemia-reperfusion injury on the rat abdominal skin island flap model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - ProQuest [proquest.com]
- 8. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of D-allose against ischemia reperfusion injury of the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
D-Allose-13C vs. D-Glucose-13C: A Fundamental Comparison for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the fundamental differences between D-Allose-13C and D-Glucose-13C, tailored for researchers, scientists, and professionals in drug development. By leveraging the power of stable isotope labeling, we can elucidate the distinct metabolic fates and cellular impacts of these two hexose isomers.
Core Chemical and Metabolic Distinctions
D-Glucose is the primary energy source for most living organisms, readily entering glycolysis to fuel cellular processes.[1][2] In stark contrast, D-Allose, a C-3 epimer of D-Glucose, is a rare sugar with minimal caloric value, as it is largely unmetabolized and excreted from the body.[3][4] This fundamental difference in metabolic processing forms the basis of their divergent biological activities. The incorporation of a carbon-13 (¹³C) isotope into these molecules allows for precise tracking of their absorption, distribution, metabolism, and excretion (ADME) profiles, providing invaluable data for research and therapeutic development.[5][6][7]
Table 1: Core Differences between this compound and D-Glucose-13C
| Feature | D-Glucose-13C | This compound |
| Chemical Structure | C-3 Hydroxyl group in equatorial position | C-3 Hydroxyl group in axial position (C-3 epimer of D-Glucose)[4][8][9] |
| Metabolic Fate | Primarily metabolized via glycolysis and the pentose phosphate pathway[2][10][11] | Largely unmetabolized and excreted in urine[3] |
| Cellular Uptake | Primarily via GLUT transporters[1] | Primarily via Sodium-Dependent Glucose Cotransporter 1 (SGLT1)[12][13] |
| Energy Contribution | High (primary cellular fuel)[1] | Negligible[3] |
| Biological Effects | Central to energy homeostasis | Exhibits anti-proliferative, anti-inflammatory, and antioxidant properties[10][14][15] |
Metabolic Pathway Analysis: A Tale of Two Sugars
The metabolic pathways of D-Glucose-13C and this compound diverge significantly upon cellular entry. While D-Glucose-13C is rapidly phosphorylated and enters glycolysis, this compound is poorly metabolized, leading to distinct downstream effects.
D-Glucose-13C Metabolism
As the body's preferred energy source, D-Glucose-13C is transported into cells and immediately phosphorylated by hexokinase to glucose-6-phosphate-13C. This traps the molecule within the cell and commits it to metabolic pathways. The ¹³C label can then be traced through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway, allowing for the quantification of metabolic flux through these critical cellular processes.
This compound's Unique Intracellular Journey
In contrast, this compound's journey is far less metabolically active. While it is taken up by cells, its structural configuration prevents efficient processing by glycolytic enzymes.[16] Instead, D-Allose exerts its effects by modulating key signaling pathways, often in response to cellular stress.
One of the most significant actions of D-Allose is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][15][17] TXNIP, in turn, inhibits the glucose transporter GLUT1, effectively reducing the uptake of glucose, a critical nutrient for rapidly proliferating cancer cells.[18][19][20] This mechanism underlies D-Allose's potent anti-cancer properties.
Furthermore, D-Allose has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5][11][21] AMPK activation can trigger a cascade of events, including the inhibition of the mTOR pathway and the activation of p38-MAPK, which are involved in cell growth, proliferation, and stress responses.[1][7]
Experimental Protocols for Comparative Analysis
The use of ¹³C-labeled sugars is central to metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[4][8][14][22][23] Here, we outline a general experimental workflow for comparing the metabolic fates of this compound and D-Glucose-13C.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Labeling:
-
Culture cells of interest to a desired confluence in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing either D-Glucose-13C or this compound as the sole carbon source.[2] The concentration and specific labeling pattern (e.g., uniformly labeled [U-¹³C₆]) should be optimized for the specific research question.[14]
-
Incubate the cells for a defined period to allow for the uptake and incorporation of the ¹³C label into metabolites. Time-course experiments can provide kinetic information.[24]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
3. Analytical Measurement:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate and detect ¹³C-labeled metabolites. High-resolution MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition).[25][26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed information about the position of the ¹³C label within a molecule, which is crucial for resolving complex metabolic pathways.[6][28][29][30][31]
4. Data Analysis:
-
Correct raw mass spectrometry data for the natural abundance of ¹³C.[32]
-
Determine the mass isotopologue distributions (MIDs) for key metabolites.
-
Use metabolic modeling software to calculate metabolic fluxes based on the MIDs.
Quantitative Data Summary
Direct comparative quantitative data for this compound and D-Glucose-13C metabolism in the same cancer cell line is limited in the public domain. However, based on their known properties, a hypothetical comparison of key metabolic parameters is presented below.
Table 2: Predicted Comparative Metabolic Parameters
| Parameter | D-Glucose-13C | This compound | Expected Outcome of Comparative ¹³C-Tracer Study |
| Cellular Uptake Rate | High | Low to Moderate | Significantly higher uptake of D-Glucose-13C. |
| Phosphorylation Rate | High | Very Low | D-Glucose-6-phosphate-13C will be a major intracellular metabolite; D-Allose-6-phosphate-13C will be present at much lower levels. |
| ¹³C Incorporation into Glycolytic Intermediates | High | Negligible | ¹³C label from glucose will be readily detected in pyruvate, lactate, etc. Minimal to no ¹³C from allose will be found in these metabolites. |
| ¹³C Incorporation into TCA Cycle Intermediates | High | Negligible | Citrate, malate, etc., will show significant ¹³C enrichment from D-Glucose-13C. |
| Effect on AMPK Phosphorylation | Low (under normal conditions) | High | Increased p-AMPK levels in cells treated with D-Allose. |
| GLUT1 Expression | Unchanged | Decreased (via TXNIP) | Lower GLUT1 protein levels in D-Allose treated cells. |
Conclusion and Future Directions
The fundamental differences in the metabolism and signaling effects of this compound and D-Glucose-13C make them powerful tools for dissecting cellular metabolism and identifying novel therapeutic targets. While D-Glucose-13C serves as an essential tracer for mapping central carbon metabolism, this compound provides a unique opportunity to study the metabolic consequences of inhibiting glucose uptake and activating cellular stress pathways.
Future research should focus on direct, quantitative comparisons of the metabolic flux of these two ¹³C-labeled sugars in various cancer models and other disease states. Such studies will undoubtedly provide deeper insights into the therapeutic potential of D-Allose and inform the development of novel drugs targeting metabolic vulnerabilities.
References
- 1. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TXNIP Interaction with GLUT1 Depends on PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism | PLOS One [journals.plos.org]
- 20. TXNIP interaction with GLUT1 depends on PI(4,5)P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 27. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 28. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 30. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cellular Metabolism: A Technical Guide to Stable Isotope Labeling with D-Allose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Metabolic Pathways with Stable Isotopes
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), researchers can track the journey of these labeled compounds through various biochemical pathways.[1] This methodology provides invaluable insights into cellular metabolism, helping to elucidate drug mechanisms, identify metabolic dysregulations in disease, and accelerate therapeutic development.[1] D-Allose, a rare sugar and a stereoisomer of D-glucose, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] The use of D-Allose labeled with ¹³C (D-Allose-¹³C) opens up new avenues for understanding its mechanism of action and its metabolic interactions within the cell. This guide provides a comprehensive overview of the principles and methodologies for employing D-Allose-¹³C in metabolic research.
The Metabolic Profile of D-Allose
Understanding the metabolism of D-Allose is crucial for designing and interpreting stable isotope tracing experiments. Unlike glucose, D-Allose is not a primary energy source for most mammalian cells. Its uptake is reportedly slow and may occur via diffusion.[3] Once inside the cell, D-Allose can be phosphorylated to form allose phosphate.[1] This phosphorylation is a critical step, as it traps the sugar inside the cell and is a potential entry point into metabolic pathways. It's important to note that D-Allose has been shown to down-regulate hexose transport, which could have broader implications for cellular glucose metabolism.[3]
Proposed Experimental Workflow for D-Allose-¹³C Tracing
While specific published protocols for D-Allose-¹³C tracing are not yet widely available, a robust experimental design can be adapted from established methods for other ¹³C-labeled sugars like glucose and glutamine. The following workflow outlines the key steps for conducting a D-Allose-¹³C metabolic tracing study in cell culture.
Caption: Proposed experimental workflow for D-Allose-¹³C tracing.
Detailed Experimental Protocols
1. Cell Culture and Medium Preparation:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Labeling Medium: Prepare a culture medium that is identical to the standard growth medium but with unlabeled glucose and other carbon sources replaced by D-Allose-¹³C at a known concentration. The choice of which carbon atoms in D-Allose are labeled (e.g., uniformly labeled [U-¹³C]-D-Allose) will depend on the specific metabolic pathways being investigated.
2. Stable Isotope Labeling:
-
Medium Exchange: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed D-Allose-¹³C labeling medium.
-
Incubation: Incubate the cells for various time points. Time-course experiments are crucial to capture the dynamics of label incorporation into different metabolite pools.
3. Metabolite Extraction:
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and adding a cold solvent, such as 80% methanol, pre-chilled to -80°C.
-
Cell Harvesting and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. The extraction is completed by a series of freeze-thaw cycles and centrifugation to pellet cell debris. The supernatant containing the metabolites is then collected.
4. Analytical Quantification by Mass Spectrometry:
-
Instrumentation: The extracted metabolites are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques separate the complex mixture of metabolites and detect their mass-to-charge ratio.
-
Data Acquisition: For targeted analysis, a selected reaction monitoring (SRM) method can be developed to specifically detect and quantify D-Allose and its expected downstream metabolites. For a more global view, untargeted metabolomics approaches can be employed.
Data Presentation and Interpretation
The primary output of a stable isotope labeling experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data can be presented in tables to clearly visualize the incorporation of the ¹³C label over time.
Table 1: Hypothetical Mass Isotopologue Distribution for Key Metabolites after [U-¹³C]-D-Allose Labeling
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Allose-6-phosphate | 1 hr | 40 | 5 | 5 | 10 | 15 | 20 | 5 |
| 6 hr | 10 | 2 | 3 | 5 | 10 | 30 | 40 | |
| 24 hr | 5 | 1 | 1 | 2 | 5 | 26 | 60 | |
| Hypothetical Metabolite X | 1 hr | 95 | 3 | 1 | 1 | 0 | 0 | 0 |
| 6 hr | 70 | 10 | 8 | 5 | 4 | 2 | 1 | |
| 24 hr | 40 | 15 | 12 | 10 | 8 | 10 | 5 | |
| Hypothetical Metabolite Y | 1 hr | 100 | 0 | 0 | 0 | 0 | 0 | 0 |
| 6 hr | 90 | 5 | 3 | 2 | 0 | 0 | 0 | |
| 24 hr | 60 | 15 | 10 | 8 | 4 | 2 | 1 |
Note: This table presents hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' ¹³C atoms.
Visualizing Metabolic Pathways
Based on the known phosphorylation of D-Allose, a simplified, speculative metabolic pathway can be visualized. The incorporation of ¹³C from D-Allose into downstream metabolites would provide evidence for the activity of these pathways.
References
- 1. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of D-Allose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allose, a rare sugar, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The stable isotope-labeled analogue, D-Allose-¹³C, presents a novel and powerful tool to dissect the metabolic fate and mechanisms of action of D-allose in various pathological conditions. This technical guide explores the potential research applications of D-Allose-¹³C, providing a framework for its use in metabolic tracing studies. We delve into key research areas, propose detailed experimental protocols, and present quantitative data to facilitate the design and implementation of innovative studies in oncology, immunology, and neurobiology. The strategic use of D-Allose-¹³C promises to illuminate the intricate metabolic pathways influenced by this unique monosaccharide, paving the way for novel therapeutic interventions.
Introduction: The Promise of D-Allose-¹³C
D-allose, a C-3 epimer of D-glucose, exhibits a range of therapeutic properties. It has been shown to inhibit the proliferation of various cancer cell lines, scavenge reactive oxygen species (ROS), and exert anti-inflammatory and neuroprotective effects through the inhibition of pathways such as the TLR4/PI3K/AKT signaling cascade.[1] Stable isotope labeling with carbon-13 (¹³C) is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. By replacing specific carbon atoms in a molecule with ¹³C, researchers can trace its journey through various metabolic pathways using mass spectrometry or NMR spectroscopy.
D-Allose-¹³C combines the unique biological properties of D-allose with the analytical power of stable isotope tracing. This allows for the precise tracking of D-allose uptake, its metabolic conversion into other molecules, and its influence on central carbon metabolism. This guide outlines the potential of D-Allose-¹³C as a research tool to unravel the complex metabolic reprogramming in diseases and to accelerate the development of allose-based therapeutics.
Potential Research Areas for D-Allose-¹³C Application
The unique biological activities of D-allose open up several avenues of research where D-Allose-¹³C can be a pivotal tool.
Oncology: Deciphering the Anti-Cancer Mechanisms of D-Allose
D-allose has demonstrated significant anti-proliferative effects on various cancer cells.[2] Studies have shown that D-allose can inhibit cancer cell growth by reducing GLUT1 expression and subsequent glucose uptake.[3] D-Allose-¹³C can be instrumental in elucidating the precise metabolic consequences of these effects.
Potential Research Questions:
-
What is the metabolic fate of D-allose in cancer cells? Is it metabolized, and if so, into which downstream products?
-
How does D-Allose-¹³C tracing reveal the extent of glycolysis inhibition and its impact on interconnected pathways like the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle?
-
Can D-Allose-¹³C be used to quantify the shunting of metabolic intermediates towards anabolic pathways (e.g., nucleotide and lipid synthesis) in response to D-allose treatment?
-
Does D-Allose-¹³C incorporation differ between drug-sensitive and drug-resistant cancer cell lines, potentially identifying metabolic biomarkers of resistance?
Immunology: Probing the Immunomodulatory Effects of D-Allose
D-allose has been shown to possess anti-inflammatory properties.[4][5] It can modulate the function of immune cells, such as plasmacytoid dendritic cells, by affecting cytokine production.[6][7] D-Allose-¹³C can be used to investigate the metabolic reprogramming that underlies these immunomodulatory effects.
Potential Research Questions:
-
How is D-Allose-¹³C metabolized by different immune cell subsets (e.g., macrophages, T cells, dendritic cells) under resting and activated conditions?
-
Does D-Allose-¹³C tracing reveal shifts in central carbon metabolism that are critical for immune cell activation, differentiation, and effector functions?
-
Can D-Allose-¹³C be used to study the metabolic interplay between immune cells and other cell types, such as cancer cells or stromal cells, in the tumor microenvironment?
Neurobiology: Investigating the Neuroprotective Mechanisms of D-Allose
D-allose has demonstrated neuroprotective effects in models of ischemic stroke by attenuating neuroinflammation and neuronal apoptosis, partly through the inhibition of the TLR4/PI3K/AKT signaling pathway.[8][9] D-Allose-¹³C can provide insights into the metabolic alterations that contribute to these protective effects.
Potential Research Questions:
-
What is the metabolic fate of D-Allose-¹³C in neuronal and glial cells under normal and pathological conditions (e.g., oxygen-glucose deprivation)?
-
How does D-Allose-¹³C tracing illuminate the impact of D-allose on neuronal energy metabolism and redox balance?
-
Can D-Allose-¹³C be used to investigate the metabolic communication between neurons and glial cells and how this is modulated by D-allose during neuroinflammation?
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing studies with D-Allose-¹³C. Specific parameters such as tracer concentration, labeling duration, and cell density should be optimized for each experimental system.
In Vitro ¹³C Metabolic Flux Analysis (MFA) using D-Allose-¹³C
Objective: To determine the metabolic fate of D-allose and its impact on central carbon metabolism in cultured cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and glutamine-free medium
-
[U-¹³C₆]-D-Allose (or other specifically labeled isoforms)
-
Unlabeled D-glucose and L-glutamine
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Cell Culture and Adaptation: Culture cells to the desired confluence. For steady-state MFA, adapt the cells to the labeling medium containing unlabeled D-allose for at least 24-48 hours to allow for metabolic adaptation.
-
Labeling Experiment:
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard medium with the labeling medium containing [U-¹³C₆]-D-Allose at a defined concentration (e.g., 5-25 mM, to be optimized). The medium should also contain unlabeled glucose and glutamine at physiological concentrations.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C incorporation. For steady-state analysis, a single time point after isotopic equilibrium is reached is sufficient.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water to separate polar metabolites, lipids, and proteins.
-
-
Sample Analysis:
-
Analyze the polar metabolite fraction using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, nucleotides).
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use software such as INCA or Metran to perform ¹³C-MFA, which involves fitting the measured MIDs to a metabolic network model to estimate intracellular fluxes.
-
In Vivo Metabolic Tracing with D-Allose-¹³C in Mouse Models
Objective: To investigate the whole-body metabolism of D-allose and its effects on tissue-specific metabolic fluxes in a disease model.
Materials:
-
Animal model of interest (e.g., tumor-bearing mice)
-
[U-¹³C₆]-D-Allose solution (sterile)
-
Anesthetic
-
Surgical tools
-
Liquid nitrogen
-
Tissue homogenization equipment
-
Metabolite extraction solvents
-
LC-MS or GC-MS system
Protocol:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting the animals for a short period (e.g., 4-6 hours) before the infusion can help to reduce variability.
-
Tracer Administration:
-
Administer [U-¹³C₆]-D-Allose via a suitable route, such as intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route should be optimized based on the pharmacokinetic properties of D-allose. For IV infusion, a bolus injection followed by a continuous infusion can help to achieve a steady-state enrichment of the tracer in the plasma.[10]
-
-
Tissue Collection:
-
At the end of the labeling period (e.g., 30-90 minutes), euthanize the animal and rapidly collect blood and tissues of interest (e.g., tumor, liver, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Homogenize the frozen tissues and extract metabolites as described in the in vitro protocol.
-
Analyze the metabolite extracts by LC-MS or GC-MS to determine the ¹³C enrichment in various metabolites.
-
-
Data Analysis:
-
Calculate the fractional contribution of D-Allose-¹³C to the carbon backbone of downstream metabolites.
-
Compare the ¹³C enrichment patterns between different tissues and experimental groups (e.g., control vs. D-allose treated) to identify metabolic alterations.
-
Data Presentation
Quantitative Data on D-Allose Effects
| Parameter | Cell Line/Model | D-Allose Concentration | Effect | Reference |
| Inhibition of Glucose Uptake | HuH-7, MDA-MB-231, SH-SY5Y | Dose-dependent | Significant decrease in 2-deoxy-D-glucose uptake | [3] |
| Cell Proliferation Inhibition | MOLT-4F (T-cell lymphoblastic leukemia) | Dose-dependent | Significant slowing of cell cycle progression | [11] |
| ATP Production | Neonatal rat cardiomyocytes | 25 mM | Selective reduction of glycolytic ATP, minimal impact on mitochondrial ATP | [12] |
| Cytokine Production (IL-1β, IL-6, TNF-α) | Mouse model of MCAO/R | N/A (in vivo treatment) | Significant reduction in cytokine levels | [8] |
Representative Metabolic Flux Data from Cancer Cells (Hypothetical D-Allose-¹³C Study)
| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | D-Allose Treated Cells (nmol/10⁶ cells/hr) | Fold Change |
| Glycolysis (Glucose to Pyruvate) | 100 ± 10 | 60 ± 8 | -0.4 |
| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 25 ± 3 | +0.67 |
| TCA Cycle (Pyruvate to Citrate) | 50 ± 5 | 35 ± 4 | -0.3 |
| Fatty Acid Synthesis (from Citrate) | 20 ± 3 | 12 ± 2 | -0.4 |
| D-Allose Uptake | 0 | 30 ± 5 | N/A |
| D-Allose to Glycolytic Intermediates | 0 | 5 ± 1 | N/A |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: D-Allose inhibits the TLR4 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro ¹³C-MFA using D-Allose-¹³C.
Logical Relationship Diagram
Caption: D-Allose-¹³C to trace metabolic reprogramming in cancer.
Conclusion and Future Directions
D-Allose-¹³C is poised to be a transformative tool in metabolic research. By enabling the direct tracing of D-allose's metabolic fate and its impact on cellular metabolism, this stable isotope-labeled compound will provide unprecedented insights into its mechanisms of action. The research areas and protocols outlined in this guide offer a starting point for investigators to harness the power of D-Allose-¹³C in oncology, immunology, and neurobiology. Future studies should focus on developing and validating specific D-Allose-¹³C tracers (e.g., position-specific labeling) to probe particular enzymatic reactions. Furthermore, combining D-Allose-¹³C tracing with other omics technologies, such as proteomics and transcriptomics, will provide a more comprehensive understanding of the cellular response to D-allose. Ultimately, the knowledge gained from these studies will be instrumental in translating the therapeutic potential of D-allose into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the inhibitory mechanism of D-allose on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Allose-13C: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of D-Allose-13C, a stable isotope-labeled rare sugar with significant potential in metabolic research and drug development. This document details available suppliers, product specifications, and experimental considerations for its use in laboratory settings.
Core Insights
D-Allose, a C-3 epimer of D-glucose, has garnered attention for its diverse physiological functions, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The 13C-labeled variant, this compound, serves as a powerful tracer in metabolic flux analysis (MFA) and other studies to elucidate metabolic pathways and drug mechanisms of action. Stable heavy isotopes of elements like carbon are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[1][2]
Commercial Availability of this compound
Several specialized chemical suppliers offer this compound in various isotopically labeled forms. The choice of a specific labeled variant depends on the experimental goals, particularly the metabolic pathways under investigation. Researchers should carefully consider the position of the 13C label to maximize the information obtained from tracer experiments.
Below is a summary of commercially available this compound products. Please note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| MedchemExpress | This compound | HY-128741S | N/A | N/A | N/A | Inquire |
| This compound-2 | HY-128741S2 | N/A | N/A | N/A | Inquire | |
| Synthose | D-Allose-1,2,3,4,5,6-13C6 | AA700L | N/A | 99 atom % 13C | Min. 98% (¹H-NMR) | 25mg, 50mg, 100mg, 250mg, 500mg |
| Omicron Biochemicals, Inc. | D-[1-13C]allose | N/A | 70849-28-4 | N/A | N/A | Inquire |
| D-[UL-13C6]allose | ALL-014 | N/A | N/A | N/A | Inquire | |
| Santa Cruz Biotechnology | D-Allose-2-13C | N/A | 2595-97-3 (unlabeled) | N/A | N/A | Inquire |
| D-Allose-3-13C | N/A | N/A | N/A | N/A | Inquire | |
| Apollo Scientific | D-Allose-1,2,3,4,5,6-13C6 | N/A | N/A | min. 99% | min. 99% | 100mg, 250mg, 500mg |
| Biosynth | D-Allose-1,2,3,4,5,6-13C6 | MA46589 | N/A | N/A | N/A | Inquire |
Experimental Protocols: Utilizing this compound in Metabolic Research
Objective:
To trace the metabolic fate of this compound and determine its contribution to central carbon metabolism.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (specific labeled variant)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute the standard glucose with this compound at the desired final concentration. Add 10% dFBS. The concentration of this compound should be optimized based on the cell type and experimental goals.
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[3]
-
Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[3]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells.
-
Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolic activity.[3]
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the 13C label in various metabolites.[4][5]
Visualizing Pathways and Workflows
D-Allose and the TLR4/PI3K/AKT Signaling Pathway
D-Allose has been shown to exert anti-inflammatory and neuroprotective effects through the inhibition of the Toll-like receptor 4 (TLR4)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][6] The following diagram illustrates this pathway.
Experimental Workflow for 13C Metabolic Flux Analysis
The following diagram outlines the general workflow for a 13C labeling experiment, from cell culture to data analysis.
Conclusion
This compound is a valuable tool for researchers in various fields, offering the potential to unravel complex metabolic networks and elucidate the mechanisms of action of novel therapeutic agents. While the commercial availability is somewhat specialized, a growing number of suppliers are providing different isotopically labeled forms of this rare sugar. By adapting established protocols for 13C-labeled glucose, researchers can effectively incorporate this compound into their experimental designs to gain deeper insights into cellular metabolism and disease pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Safety and Handling of D-Allose-¹³C
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety, handling, and experimental guidelines for D-Allose-¹³C, a stable isotope-labeled monosaccharide. D-Allose, a rare sugar, and its isotopologues are valuable tools in metabolic research, drug development, and diagnostics due to their unique biological activities. This document synthesizes critical information from safety data sheets, toxicological studies, and research applications to ensure its safe and effective use in a laboratory setting.
Safety and Hazard Information
D-Allose-¹³C is a stable, non-radioactive isotopologue of D-Allose. As its chemical properties are nearly identical to its unlabeled form, safety guidelines for D-Allose are applicable[1][2]. While most suppliers classify D-Allose as not hazardous, some data sheets indicate potential for irritation. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Hazard Identification
The classification of D-Allose varies between suppliers. While one source indicates it does not meet the criteria for hazard classification[3], another suggests it may cause irritation[4]. An acute toxicity study in rats determined a high LD₅₀ value of 20.5 g/kg, suggesting low acute toxicity[5].
Table 1: Hazard Classification Summary
| Hazard Statement | Classification Source | Notes |
|---|---|---|
| Not a hazardous substance or mixture | SDS from Carl ROTH[3], AbMole[6] | This substance does not meet the criteria for GHS classification. |
| H315: Causes skin irritation | SDS from Metasci[4] | Potential for skin irritation upon contact. |
| H319: Causes serious eye irritation | SDS from Metasci[4] | Potential for serious eye irritation upon contact. |
| H335: May cause respiratory irritation | SDS from Metasci[4] | Potential for respiratory tract irritation if inhaled as dust. |
First Aid Measures
Standard first aid protocols should be followed in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | Recommended Action | Citations |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [4][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. | [4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. |[3][4] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][7].
-
Specific Hazards: The substance is combustible. Hazardous combustion products may include carbon monoxide (CO) and carbon dioxide (CO₂)[3][4].
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[4][7].
Accidental Release:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in section 1.4. Avoid dust formation and ensure adequate ventilation[4][7].
-
Containment and Cleanup: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains[4][7].
Personal Protective Equipment (PPE)
Appropriate PPE should be worn to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Citations |
|---|---|---|
| Eye/Face Protection | Use safety glasses with side-shields or goggles. | [3][4] |
| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. | [3][4] |
| Respiratory Protection | If dust is generated, use a particulate filter respirator (e.g., NIOSH N95 or EN 143 P1). |[3][6] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and safety of D-Allose-¹³C.
Table 4: Handling and Storage Guidelines
| Guideline | Description | Citations |
|---|---|---|
| Safe Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. | [4][7] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. | [3][4][6] |
| Recommended Temperature | 0 to 8 °C. Some suppliers recommend room temperature or 4°C. Always follow the supplier's recommendation. | [8][9][10] |
| Incompatible Materials | Strong oxidizing agents. Violent reactions can occur. |[3][6] |
Physical and Chemical Properties
The physical and chemical properties of D-Allose-¹³C are nearly identical to its unlabeled form, with a slight difference in molecular weight due to the heavier ¹³C isotope.
Table 5: Physical and Chemical Data
| Property | D-Allose-¹³C₆ | D-Allose (Unlabeled) | Citations |
|---|---|---|---|
| Appearance | White crystalline solid/powder | White crystalline solid/powder | [8][10] |
| Molecular Formula | ¹³C₆H₁₂O₆ | C₆H₁₂O₆ | [8][10] |
| Molecular Weight | ~186.06 g/mol | ~180.16 g/mol | [8][10] |
| CAS Number | 70849-28-4 (for ¹³C) | 2595-97-3 | [9][10][11] |
| Melting Point | 128-130 °C | 148-150 °C | [4][8] |
| Solubility | Soluble in water | Soluble in water | [8][12] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C | N/A |[8] |
Toxicological Information
Toxicological studies have been performed on unlabeled D-Allose and indicate a low toxicity profile. No specific toxicity data for the ¹³C-labeled version is available, but it is expected to be similar.
Table 6: Summary of Toxicological Data for D-Allose
| Test Type | Result | Species | Citations |
|---|---|---|---|
| Acute Oral Toxicity (LD₅₀) | 20.5 g/kg | Rat | [5] |
| Sub-chronic Toxicity | No significant adverse effects observed in serum chemical and hematological tests. | Rat | [5] |
| General Assessment | The results suggest that D-allose is not toxic to rats. | Rat |[5][12] |
Experimental Protocols and Applications
The primary application of D-Allose-¹³C is as a tracer in metabolic flux analysis (MFA) and related studies to track its metabolic fate and effects on biochemical pathways[2][13]. The stable isotope label allows for detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[13][14].
General Protocol for ¹³C Tracer Analysis in Cell Culture
This protocol outlines a typical workflow for using D-Allose-¹³C to study cellular metabolism.
-
Cell Seeding and Growth: Plate cells at a desired density and grow in standard culture medium until they reach the desired confluence (typically exponential growth phase).
-
Medium Exchange: Aspirate the standard medium and replace it with a custom medium containing D-Allose-¹³C in place of unlabeled glucose or other sugars. The concentration should be optimized based on the specific cell line and experimental goals.
-
Incubation: Incubate the cells with the ¹³C-labeled medium for a defined period (ranging from minutes to hours) to allow for uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
Quickly aspirate the labeled medium.
-
Wash the cells rapidly with ice-cold saline to remove extracellular label.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolic activity and extract metabolites.
-
-
Sample Preparation: Scrape the cells, collect the cell lysate/solvent mixture, and centrifuge to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the metabolite extract using LC-MS/MS or NMR to identify and quantify the incorporation of ¹³C into various downstream metabolites.
-
Data Analysis: Process the raw data to determine isotopic enrichment and calculate metabolic fluxes through relevant pathways.
Biological Activity and Metabolic Pathways
D-Allose exhibits a range of biological activities, making its ¹³C-labeled form a powerful tool for investigating the underlying mechanisms.
Metabolic Fate
Unlike D-glucose, D-Allose is poorly metabolized. In both rats and humans, it is largely absorbed in the small intestine via the sodium-dependent glucose cotransporter 1 (SGLT1) and is then rapidly excreted, mostly unchanged, in the urine[15][16]. A very small fraction may be fermented by gut microbiota[17]. This metabolic resistance is a key feature of its biological profile.
Key Biological Effects
Research has identified several significant cellular and physiological effects of D-Allose:
-
Anti-Cancer Activity: D-Allose has been shown to inhibit the proliferation of various cancer cell lines[18].
-
Anti-Inflammatory and Antioxidant Effects: It can suppress the production of reactive oxygen species (ROS) and exhibits anti-inflammatory properties, partly through the inhibition of the TLR4/PI3K/AKT signaling pathway[16][19][20].
-
Other Activities: D-Allose has also been reported to have anti-hypertensive, cryoprotective, and immunosuppressant activities[16][19][21].
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. carlroth.com [carlroth.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Acute and sub-chronic toxicity of D-allose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. isotope.com [isotope.com]
- 8. synthose.com [synthose.com]
- 9. usbio.net [usbio.net]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | CAS 70849-28-4 | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 14. metsol.com [metsol.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
The Structural Landscape of D-Allose-¹³C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of D-Allose, with a specific focus on its ¹³C isotopologue. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of D-Allose, presenting key quantitative data, detailed experimental methodologies for its analysis, and visual representations of its biochemical interactions and analytical workflows.
Chemical Structure of D-Allose-¹³C
D-Allose is a rare aldohexose, an epimer of glucose at the C3 position. Its ¹³C labeled form, D-Allose-¹³C, is a valuable tool in metabolic studies and for detailed structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for the open-chain form of D-Allose-¹³C is (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanal.
In solution, monosaccharides like D-Allose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures. The formation of a six-membered ring results in a pyranose form, while a five-membered ring is known as a furanose . Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). For D-Allose, the pyranose forms are generally more stable and thus more prevalent in solution.
Conformational Analysis of D-Allose Pyranose Ring
The six-membered pyranose ring of D-Allose is not planar and adopts several non-planar conformations to minimize steric strain. The most stable of these are typically the "chair" conformations, denoted as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below the plane). Other less stable conformations include boat and skew-boat forms.
The conformational equilibrium of D-Allose in solution is influenced by several factors, including the anomeric effect, solvent effects, and intramolecular hydrogen bonding. While D-altrose derivatives, which are structurally similar to D-allose, are known to exist as a mixture of ⁴C₁, ¹C₄, and other conformations in solution, solid-state studies of β-D-allose have consistently shown it to adopt the ⁴C₁ chair conformation.[1][2][3]
Quantitative Conformational Data
The precise geometry of the D-Allose ring in its various conformations can be determined using X-ray crystallography for the solid state and a combination of NMR spectroscopy and computational modeling for the solution state. The following tables summarize key crystallographic data for a polymorph of β-D-Allose.
Table 1: Crystal and Refinement Data for β-D-Allose (Form II) [1]
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₂ |
| a, b (Å) | 16.598 |
| c (Å) | 4.856 |
| α, β (°) | 90 |
| γ (°) | 120 |
| Z | 6 |
| Z' | 1 |
Table 2: Selected Bond Lengths and Angles for β-D-Allose (Form II) (Representative)
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | Data not explicitly provided in abstract |
| C2-C3 | Data not explicitly provided in abstract |
| C3-C4 | Data not explicitly provided in abstract |
| C4-C5 | Data not explicitly provided in abstract |
| C5-O5 | Data not explicitly provided in abstract |
| O5-C1 | Data not explicitly provided in abstract |
| C1-O1 | Data not explicitly provided in abstract |
| Angle | |
| O5-C1-C2 | Data not explicitly provided in abstract |
| C1-C2-C3 | Data not explicitly provided in abstract |
| C2-C3-C4 | Data not explicitly provided in abstract |
| C3-C4-C5 | Data not explicitly provided in abstract |
| C4-C5-O5 | Data not explicitly provided in abstract |
| C5-O5-C1 | Data not explicitly provided in abstract |
Note: While the referenced paper[1] confirms the determination of the crystal structure, the specific bond lengths and angles were not detailed in the provided search results. A full analysis of the crystallographic information file (CIF) from the Cambridge Structural Database would be required to populate this table completely.
Experimental Protocols for Conformational Analysis
The determination of the three-dimensional structure of D-Allose-¹³C in solution relies heavily on high-resolution NMR spectroscopy, often in conjunction with computational modeling.
NMR Spectroscopy for Conformational Analysis of D-Allose-¹³C
Objective: To determine the predominant conformation and the relative populations of different conformers of D-Allose-¹³C in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity (typically 1-10 mg) of D-Allose-¹³C in a deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mM.
-
Lyophilize the sample from D₂O and redissolve to exchange all labile protons with deuterium.
-
Transfer the final solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H and ¹³C Spectra: To identify the chemical shifts of all proton and carbon nuclei. The ¹³C labeling at a specific position will result in a significantly enhanced signal for that carbon.
-
2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton scalar coupling networks within the sugar ring, aiding in the assignment of proton resonances.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom, facilitating the assignment of carbon resonances.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space proton-proton interactions. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial distance constraints for conformational analysis.
-
Measurement of Coupling Constants: Extract scalar coupling constants (³JH,H) from high-resolution 1D ¹H or 2D J-resolved spectra. These coupling constants are related to the dihedral angles between coupled protons via the Karplus equation and are powerful indicators of ring conformation.
-
-
Data Analysis and Computational Modeling:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Use the measured ³JH,H coupling constants and NOE-derived distance restraints as input for computational modeling.
-
Perform molecular mechanics or quantum mechanics calculations to generate a set of low-energy conformations of D-Allose.
-
Compare the experimental NMR parameters with those predicted for each calculated conformer to determine the best-fit conformation and the relative populations of different conformers in solution.
-
Signaling Pathways and Experimental Workflows
D-Allose in Plant Signaling
D-Allose has been shown to act as a signaling molecule in plants, triggering defense responses. The following diagram illustrates a proposed signaling pathway initiated by D-Allose.
Caption: Proposed signaling pathway of D-Allose in plants.
Experimental Workflow for Conformational Analysis
The following diagram outlines a typical workflow for the conformational analysis of D-Allose-¹³C using a combination of experimental and computational techniques.
Caption: Workflow for D-Allose-¹³C conformational analysis.
Conclusion
The study of D-Allose-¹³C's chemical structure and conformation is crucial for understanding its biological roles and for the rational design of novel therapeutics. The combination of high-resolution NMR spectroscopy and computational modeling provides a powerful approach to elucidate its three-dimensional structure in solution. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of this rare and biologically active monosaccharide.
References
Methodological & Application
Application Notes and Protocols for D-Allose-13C in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope like Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. Subsequent analysis of the isotopic labeling patterns in downstream metabolites allows for the calculation of intracellular fluxes. While ¹³C-labeled glucose and glutamine are the most common tracers, the use of other labeled substrates, such as the rare sugar D-Allose, offers unique opportunities to probe specific aspects of cellular metabolism.
D-Allose, a C-3 epimer of D-glucose, is known for its anti-proliferative effects on various cancer cells.[1][2][3] These effects are partly attributed to its ability to inhibit glycolysis, a key metabolic pathway for cancer cell growth.[4][5] Utilizing D-Allose labeled with ¹³C (D-Allose-¹³C) as a tracer in MFA studies can provide direct insights into its uptake, metabolic fate, and its precise impact on central carbon metabolism. These application notes provide a detailed, though theoretical, protocol for using D-Allose-¹³C in metabolic flux analysis, based on established ¹³C-MFA methodologies.
Principle of D-Allose-¹³C Metabolic Flux Analysis
The core principle involves introducing uniformly labeled D-Allose ([U-¹³C]-D-Allose) into a cell culture medium. The cells take up the labeled D-Allose, and if metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, it is possible to infer the activity of pathways involving D-Allose and its metabolic products. Given that D-Allose is poorly metabolized in mammalian cells, its primary application in ¹³C-MFA would be to trace its limited conversion and, more importantly, to quantify its inhibitory effects on the metabolism of other substrates like glucose.
Applications in Research and Drug Development
-
Elucidating Anti-Cancer Mechanisms: D-Allose has demonstrated anti-cancer properties by disrupting the energy metabolism of tumors.[6] Using D-Allose-¹³C can help to precisely quantify its inhibitory effect on glycolysis and the pentose phosphate pathway in cancer cells.
-
Drug Development: For therapies targeting cancer metabolism, D-Allose-¹³C can be a valuable tool to study the on-target effects of drugs that inhibit glycolysis or other central carbon metabolism pathways.
-
Understanding Rare Sugar Metabolism: While D-Allose is known to be minimally metabolized, MFA can be used to quantify the low-level fluxes of any potential conversion pathways.[7]
Experimental Workflow
The general workflow for a D-Allose-¹³C MFA experiment is outlined below.
Detailed Experimental Protocol
This protocol is a generalized guide for a steady-state ¹³C labeling experiment using D-Allose-¹³C in adherent mammalian cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HeLa or A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C]-D-Allose (uniformly labeled D-Allose)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: 80:20 methanol:water, pre-chilled to -80°C
-
Extraction solvent: 80:20 methanol:water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Culture cells under standard conditions (37°C, 5% CO₂) in their regular growth medium.
-
-
Preparation of Labeling Medium:
-
Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water.
-
Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine, pyruvate).
-
Add [U-¹³C]-D-Allose to the desired final concentration (e.g., 10 mM). A parallel culture with unlabeled D-Allose should be run as a control.
-
-
Adaptation Phase (Optional but Recommended):
-
For steady-state analysis, it is advisable to adapt the cells to the labeling medium for a period that allows for isotopic equilibrium to be reached. This is typically at least 24-48 hours or several cell doublings.[8]
-
-
Labeling:
-
Aspirate the standard medium from the cells and wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubate the cells for the desired labeling period. For steady-state MFA, this is typically 24 hours.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and immediately add the -80°C quenching solution.[9]
-
Incubate the plates at -80°C for 15 minutes.
-
Thaw the plates on ice and scrape the cells in the quenching solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer should be capable of resolving the different mass isotopologues of the metabolites of interest.[10]
-
Data Analysis and Interpretation
-
Mass Isotopomer Distribution (MID) Calculation:
-
The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopologue for every measured metabolite. This is known as the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV).[11]
-
-
Metabolic Flux Calculation:
-
The calculated MIDs are then used in a computational model of the cell's metabolic network to estimate the intracellular fluxes. This is typically done using specialized software that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.
-
Illustrative Quantitative Data
The following tables present hypothetical quantitative data that could be obtained from a D-Allose-¹³C MFA experiment. This data is for illustrative purposes to demonstrate the expected output.
Table 1: Hypothetical Mass Isotopomer Distribution of Glycolytic Intermediates
| Metabolite | Mass Isotopomer | Control (Unlabeled D-Allose) | Treated ([U-¹³C]-D-Allose) |
| Glucose-6-Phosphate | M+0 | 99.0% | 95.0% |
| M+1 | 0.8% | 1.0% | |
| M+2 | 0.2% | 0.5% | |
| M+3 | 0.0% | 0.5% | |
| M+4 | 0.0% | 1.0% | |
| M+5 | 0.0% | 1.0% | |
| M+6 | 0.0% | 1.0% | |
| Fructose-6-Phosphate | M+0 | 99.1% | 96.0% |
| M+1 | 0.7% | 0.9% | |
| M+2 | 0.2% | 0.6% | |
| M+3 | 0.0% | 0.5% | |
| M+4 | 0.0% | 0.8% | |
| M+5 | 0.0% | 0.6% | |
| M+6 | 0.0% | 0.6% | |
| Lactate | M+0 | 99.5% | 98.0% |
| M+1 | 0.4% | 0.8% | |
| M+2 | 0.1% | 0.6% | |
| M+3 | 0.0% | 0.6% |
Table 2: Hypothetical Relative Fluxes in Central Carbon Metabolism
| Pathway | Relative Flux (Control) | Relative Flux (D-Allose Treated) |
| Glycolysis | 100 | 70 |
| Pentose Phosphate Pathway | 20 | 15 |
| TCA Cycle | 80 | 60 |
Visualization of Pathways and Workflows
D-Allose and its Effect on Glycolysis
D-Allose is known to inhibit glycolysis, which is a key mechanism of its anti-cancer effects.[4] The following diagram illustrates this inhibitory interaction.
Central Carbon Metabolism Pathways
The primary pathways interrogated in this type of study are glycolysis and the pentose phosphate pathway (PPP).
Conclusion
The use of D-Allose-¹³C as a tracer in metabolic flux analysis represents a novel and powerful approach to investigate the metabolic effects of this rare sugar, particularly in the context of cancer metabolism and drug development. While the protocol provided here is based on established methodologies for other tracers, it provides a solid foundation for researchers to design and implement their own D-Allose-¹³C MFA experiments. The ability to directly quantify the impact of D-Allose on central carbon metabolism will undoubtedly lead to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 5. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 7. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: Tracing the Path of D-Allose-13C with NMR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds enriched with carbon-13 (¹³C) has become a cornerstone of metabolic research. When coupled with the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, it provides an unparalleled window into the intricate network of biochemical pathways within a cell. While ¹³C-labeled glucose is widely used to probe central carbon metabolism, the rare sugar D-Allose offers unique properties that make it a valuable tool for investigating specific aspects of cellular physiology.
D-Allose, a C3 epimer of D-glucose, is known for its limited metabolism in mammalian cells, making it an excellent candidate for studying sugar transport mechanisms and its role as a metabolic regulator.[1] In contrast, certain microorganisms can utilize D-Allose as a carbon source, opening avenues for investigating microbial metabolic pathways.[2][3][4]
This document provides detailed application notes and protocols for the use of D-Allose-¹³C in NMR-based metabolite tracing studies. It is designed to guide researchers in exploring both cellular uptake dynamics in mammalian systems and catabolic pathways in microbial contexts.
Key Applications
-
Monitoring Cellular Uptake and Transport: The slow metabolism of D-Allose in mammalian cells allows for the direct observation of its transport across the cell membrane without the complicating factor of rapid catabolism. Using D-Allose-¹³C, researchers can quantify uptake rates and study the kinetics of sugar transporters.
-
Investigating Microbial Metabolism: In microorganisms such as E. coli, D-Allose can be metabolized and funneled into central carbon pathways.[2][3] D-Allose-¹³C can be used to trace the flow of carbon from this rare sugar into glycolysis and other downstream pathways, elucidating the enzymatic steps involved.
-
Assessing the Regulatory Effects of D-Allose: D-Allose has been shown to influence various physiological processes, including exhibiting anti-inflammatory and anti-cancer effects.[5] By using D-Allose-¹³C in combination with other ¹³C-labeled substrates (e.g., ¹³C-glucose), it is possible to study how D-Allose modulates the flux through key metabolic pathways.
Synthesis of D-Allose-¹³C
The enzymatic synthesis of D-Allose from more common, commercially available ¹³C-labeled sugars is a cost-effective approach. A common method involves a multi-step enzymatic conversion starting from uniformly labeled D-glucose-¹³C₆.[2][6]
Enzymatic synthesis pathway for D-Allose-¹³C.
Protocol 1: Cellular Uptake of D-Allose-¹³C in Mammalian Cells
This protocol describes the use of D-Allose-¹³C and NMR spectroscopy to monitor the uptake of D-Allose in a mammalian cell line.
I. Materials
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Allose-¹³C₆ (uniformly labeled)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Deuterated water (D₂O)
-
NMR tubes
II. Experimental Workflow
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PathWhiz [pathbank.org]
- 4. microbial-metabolism-and-biotechnological-production-of-d-allose - Ask this paper | Bohrium [bohrium.com]
- 5. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Allose-¹³C Labeling Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and executing D-Allose-¹³C labeling experiments in cultured cells. The protocols outlined below are designed to facilitate the investigation of D-Allose metabolism and its effects on cellular pathways, which has been implicated in cancer therapy due to its ability to inhibit tumor growth.[1][2][3][4][5]
Introduction to D-Allose and ¹³C Labeling
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest for its anti-cancer properties.[3][5] Studies have shown that D-Allose can inhibit cancer cell proliferation by decreasing glycolysis and intracellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2] Furthermore, D-Allose has been observed to upregulate the expression of Thioredoxin-interacting protein (TXNIP), a tumor suppressor, and consequently downregulate the glucose transporter GLUT1, thereby reducing glucose uptake in cancer cells.[3][6]
Stable isotope labeling with ¹³C is a powerful technique to trace the metabolic fate of substrates like D-Allose within cellular metabolic networks.[7][8][9] By replacing the naturally abundant ¹²C atoms with ¹³C, researchers can use mass spectrometry to track the incorporation of these heavy isotopes into downstream metabolites. This provides a quantitative measure of pathway activities and metabolic fluxes.[10][11][12] The resulting mass isotopologue distribution (MID) reveals the fractional abundance of each isotopologue for a given metabolite, offering deep insights into cellular metabolism.[13][14][15]
Key Experimental Considerations
Successful D-Allose-¹³C labeling experiments require careful planning and execution. Here are some critical factors to consider:
-
Cell Line Selection: Choose a cell line that is relevant to the research question. The anti-proliferative effects of D-Allose can vary between cell lines.[5]
-
Labeling Media Preparation: The labeling medium should be devoid of the unlabeled counterpart of the tracer. For D-Allose-¹³C labeling, a glucose-free and allose-free basal medium is required. It is also recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.[8][16][17]
-
Tracer Concentration: The concentration of D-Allose-¹³C should be optimized for each cell line and experimental condition.
-
Labeling Duration: The incubation time with the ¹³C-labeled substrate is crucial. Short-term labeling can reveal kinetic information, while long-term labeling (typically 24-48 hours or several cell doublings) is used to achieve isotopic steady-state, where the isotopic enrichment of key metabolites has plateaued.[8][16]
-
Metabolic Quenching: To accurately capture the metabolic state of the cells at the time of harvesting, it is essential to rapidly halt all enzymatic activity. This is typically achieved by using a pre-chilled quenching solution, such as 80% methanol at -80°C.[16][17]
-
Metabolite Extraction: Following quenching, intracellular metabolites are extracted for analysis. A common method involves a biphasic extraction using methanol, chloroform, and water to separate polar and nonpolar metabolites.
Experimental Protocols
Protocol 1: Cell Culture Preparation for D-Allose-¹³C Labeling
This protocol describes the steps for preparing adherent mammalian cells for a steady-state D-Allose-¹³C labeling experiment.
Materials:
-
Cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[6]
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Allose- and glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-D-Allose (or other specifically labeled variant)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions (37°C, 5% CO₂).[16]
-
Preparation of Labeling Medium:
-
Prepare the D-Allose- and glucose-free medium according to the manufacturer's instructions.
-
Supplement the medium with necessary components such as amino acids and vitamins.
-
Add 10% dFBS.[16]
-
Dissolve the [U-¹³C₆]-D-Allose in a small volume of the prepared medium and sterile-filter it. Add this to the bulk of the medium to achieve the desired final concentration.
-
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, it is beneficial to adapt the cells to the labeling medium conditions. This can be done by culturing the cells in the prepared medium containing unlabeled D-Allose for at least 24-48 hours (or several cell doublings) prior to the labeling experiment. This helps the cells adjust their metabolism to using D-Allose as a carbon source.
-
Labeling:
-
Aspirate the standard or adaptation medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.[16]
-
Add the pre-warmed D-Allose-¹³C labeling medium to the wells.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state experiments, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau.[16]
Protocol 2: Quenching and Metabolite Extraction
This protocol details the rapid inactivation of metabolism and subsequent extraction of intracellular metabolites.
Materials:
-
Quenching solution: 80% methanol, pre-chilled to -80°C[16]
-
Extraction solvent 1: Chloroform, pre-chilled
-
Extraction solvent 2: LC-MS grade water, pre-chilled
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
At the end of the labeling period, aspirate the D-Allose-¹³C labeling medium.
-
Immediately add the pre-chilled 80% methanol to each well to quench metabolic activity.
-
Place the plate at -80°C for 15 minutes to facilitate protein precipitation.[16]
-
-
Cell Harvesting:
-
Metabolite Extraction (Biphasic):
-
Add pre-chilled chloroform to the microcentrifuge tube (a common ratio is 1:1:1 methanol:chloroform:water).
-
Vortex the mixture thoroughly.
-
Add pre-chilled LC-MS grade water to the tube and vortex again.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new microcentrifuge tube.
-
Collect the lower organic phase (containing nonpolar metabolites) and transfer it to a separate new tube.
-
The protein pellet will be at the interface.
-
-
Sample Storage: Store the collected metabolite fractions at -80°C until analysis by mass spectrometry.
Data Presentation
The primary output of a ¹³C labeling experiment is the Mass Isotopologue Distribution (MID) for various metabolites. This data can be presented in tables to facilitate comparison between different experimental conditions. The following tables show hypothetical but plausible MID data for key metabolites in cancer cells treated with [U-¹³C₆]-D-Allose, based on its known metabolic effects.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic and Pentose Phosphate Pathway Intermediates.
| Metabolite | Isotopologue | Control (Unlabeled Glucose) | [U-¹³C₆]-D-Allose Treated |
| Glucose-6-Phosphate | M+0 | 99.0% | 5.0% |
| M+1 | 0.8% | 0.5% | |
| M+2 | 0.1% | 0.2% | |
| M+3 | 0.1% | 1.0% | |
| M+4 | 0.0% | 2.5% | |
| M+5 | 0.0% | 5.8% | |
| M+6 | 0.0% | 85.0% | |
| Fructose-6-Phosphate | M+0 | 99.1% | 6.2% |
| M+1 | 0.7% | 0.6% | |
| M+2 | 0.1% | 0.3% | |
| M+3 | 0.1% | 1.5% | |
| M+4 | 0.0% | 3.0% | |
| M+5 | 0.0% | 6.4% | |
| M+6 | 0.0% | 82.0% | |
| Ribose-5-Phosphate | M+0 | 99.5% | 15.0% |
| M+1 | 0.4% | 1.0% | |
| M+2 | 0.1% | 2.5% | |
| M+3 | 0.0% | 5.0% | |
| M+4 | 0.0% | 10.5% | |
| M+5 | 0.0% | 66.0% | |
| Pyruvate | M+0 | 99.2% | 45.0% |
| M+1 | 0.6% | 10.0% | |
| M+2 | 0.2% | 15.0% | |
| M+3 | 0.0% | 30.0% |
Note: M+n represents the metabolite with 'n' carbons labeled with ¹³C. The data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Relative Fluxes in Central Carbon Metabolism.
| Pathway / Reaction | Relative Flux (Control) | Relative Flux ([U-¹³C₆]-D-Allose Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 70 | -30% |
| Pentose Phosphate Pathway (Oxidative) | 10 | 25 | +150% |
| PDH (Pyruvate to Acetyl-CoA) | 85 | 55 | -35% |
| Anaplerosis (Pyruvate to OAA) | 5 | 10 | +100% |
Note: Fluxes are normalized to the glucose/allose uptake rate. The data is hypothetical and for illustrative purposes.
Table 3: Quantitative Data on D-Allose Effects on Cancer Cell Lines.
| Parameter | Cell Line | Control | D-Allose (50 mM) | % Change | Reference |
| GLUT1 Protein Expression | HuH-7 | 100% | 42.32 ± 11.41% | -57.68% | [6] |
| MDA-MB-231 | 100% | 62.58 ± 5.49% | -37.42% | [6] | |
| SH-SY5Y | 100% | 64.40 ± 9.43% | -35.60% | [6] | |
| TXNIP Protein Expression | HuH-7 | 100% | 1070.01 ± 297.10% | +970.01% | [6] |
| MDA-MB-231 | 100% | 537.26 ± 65.18% | +437.26% | [6] | |
| SH-SY5Y | 100% | 456.36 ± 69.72% | +356.36% | [6] | |
| Glucose Uptake | HuH-7 | 7.81 ± 0.33 pmol/min/mg | 5.33 ± 0.50 pmol/min/mg | -31.75% | [6] |
Visualizations
D-Allose Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which D-Allose exerts its anti-cancer effects.
Caption: Proposed signaling pathway of D-Allose leading to inhibition of cancer cell growth.
Experimental Workflow for D-Allose-¹³C Labeling
This diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for D-Allose-¹³C labeling and metabolomic analysis.
Logical Relationship of D-Allose's Effect on Central Carbon Metabolism
This diagram illustrates how D-Allose is thought to influence key metabolic pathways.
Caption: Logical relationship of D-Allose's impact on central carbon metabolism.
References
- 1. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 5. Analysis of the inhibitory mechanism of D-allose on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Application Notes and Protocols: D-Allose-13C as a Tracer for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-allose, a rare sugar and a C3 epimer of D-glucose, has garnered interest for its various physiological functions, including anti-cancer, anti-hypertensive, and antioxidant properties.[1][2] Unlike D-glucose, D-allose is poorly metabolized in vivo, with a large proportion being absorbed and then rapidly excreted in the urine.[2][3][4] This characteristic makes it a potentially valuable tool as an in vivo tracer to study its own transport, distribution, and minimal metabolic fate without the complexities of extensive downstream metabolism seen with tracers like 13C-glucose. The use of stable isotope-labeled D-Allose-13C allows for the precise tracking of its passage through biological systems using mass spectrometry.
These application notes provide a summary of the known in vivo behavior of D-allose and present detailed protocols for conducting in vivo animal studies using this compound as a tracer. It should be noted that while the pharmacokinetics of unlabeled D-allose are documented, specific protocols for this compound are not yet widely published. Therefore, the experimental protocols provided herein are adapted from established methodologies for in vivo stable isotope tracing with substrates like 13C-glucose.[5][6][7]
In Vivo Pharmacokinetics of D-Allose in Rats
The following tables summarize key pharmacokinetic parameters of D-allose in rats following oral and intravenous administration. This data is crucial for designing tracer studies, particularly for determining appropriate time points for sample collection.
Table 1: Pharmacokinetic Parameters of D-Allose in Rats after Oral Administration
| Parameter | Value | Animal Model | Reference |
| Dose | 2 g/kg body weight | Sprague-Dawley Rats | [8] |
| Cmax (Peak Plasma Concentration) | 11.1 ± 0.53 mM | Sprague-Dawley Rats | [8] |
| Tmax (Time to Peak Plasma Concentration) | 75.0 ± 8.7 min | Sprague-Dawley Rats | [8] |
| Absorption Transporter | Sodium-dependent glucose cotransporter 1 (SGLT1) | Sprague-Dawley Rats | [8][9] |
Table 2: Excretion of D-Allose in Rats after Oral Administration
| Excretion Route | Percentage of Dose (within 24h) | Animal Model | Reference |
| Urinary Excretion | 90.9% | Wistar Rats | [4] |
| Fecal Excretion | 2.7% | Wistar Rats | [4] |
Experimental Protocols
The following protocols are adapted for the use of this compound as a tracer in mice, a common animal model for metabolic studies. Researchers should optimize these protocols based on their specific experimental goals and animal models.
Protocol 1: Oral Gavage Administration of this compound for Tracer Analysis
This protocol is suitable for studying the absorption and distribution of D-allose following oral intake.
1. Materials and Reagents:
-
This compound (uniformly labeled, e.g., [U-13C6]D-allose)
-
Sterile water or saline
-
Animal gavage needles (blunt-ended)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvents (e.g., 80% methanol, chloroform)
-
LC-MS/MS system
2. Animal Preparation:
-
House male C57BL/6 mice (8-12 weeks old) under standard conditions with ad libitum access to food and water.
-
Fast mice for 4-6 hours prior to gavage to ensure gastric emptying.[10] Water should be available during fasting.
3. Tracer Administration:
-
Prepare a solution of this compound in sterile water at a concentration suitable for a dose of 2 g/kg body weight.[6][7]
-
Administer the this compound solution via oral gavage. The volume should be appropriate for the mouse size (typically 100-250 µL).
4. Sample Collection:
-
Based on the Tmax of D-allose in rats (around 75 minutes), collect blood and tissues at various time points post-gavage, such as 15, 30, 60, 90, and 120 minutes.[6][8]
-
Anesthetize the mice at the designated time points.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Perfuse the animal with cold saline to remove blood from the tissues.
-
Excise tissues of interest (e.g., small intestine, liver, kidney, brain) and immediately snap-freeze in liquid nitrogen to quench metabolism.[6]
-
Store all samples at -80°C until analysis.
5. Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue (~50-100 mg) in ice-cold 80% methanol.[11]
-
Perform a biphasic extraction by adding chloroform and water to separate polar and nonpolar metabolites.[11]
-
Centrifuge to separate the layers.
-
Collect the upper aqueous phase containing polar metabolites, including this compound.
-
Dry the aqueous extract using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]
6. LC-MS/MS Analysis:
-
Analyze the plasma and tissue extracts using an LC-MS/MS system to detect and quantify this compound and any potential labeled metabolites.
-
Use a method optimized for the separation and detection of sugars.
Protocol 2: Intravenous Infusion of this compound for Tracer Analysis
This protocol is designed to study the distribution and clearance of D-allose, bypassing intestinal absorption.
1. Materials and Reagents:
-
As in Protocol 1, with the addition of:
-
Catheters for tail vein infusion
-
Infusion pump
2. Animal Preparation:
-
Surgically implant a catheter into the tail vein of the mouse one day prior to the experiment to allow for recovery.
-
Fast the mice for 4-6 hours before the infusion.
3. Tracer Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer a bolus of this compound (e.g., 0.4 mg/g body weight) followed by a continuous infusion (e.g., 0.012 mg/g/min) via the tail vein catheter using an infusion pump.[5]
4. Sample Collection:
-
Collect blood at multiple time points during and after the infusion (e.g., 10, 20, 30, 60 minutes) to determine steady-state concentrations and clearance rates.[5]
-
At the end of the infusion period, collect tissues as described in Protocol 1.
5. Metabolite Extraction and Analysis:
-
Follow the procedures for metabolite extraction and LC-MS/MS analysis as outlined in Protocol 1.
Visualizations
D-Allose In Vivo Fate
Caption: Metabolic fate of orally administered D-Allose.
Experimental Workflow for this compound Tracer Study
Caption: Workflow for an in vivo this compound tracer study.
References
- 1. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. southalabama.edu [southalabama.edu]
Application Notes & Protocols for Quantitative Mass Spectrometry-based Detection of D-Allose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological properties, including anti-inflammatory, anti-cancer, and anti-hypertensive activities.[1] Understanding the cellular uptake, metabolism, and mechanism of action of D-Allose is crucial for its development as a therapeutic agent. Stable isotope tracing, using compounds like 13C-labeled D-Allose (D-Allose-13C), coupled with mass spectrometry, provides a powerful tool to elucidate its metabolic fate.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its metabolites in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Overview of the Experimental Workflow
The general workflow for tracing the metabolism of this compound involves several key stages: cell culture and labeling, metabolite extraction, sample preparation for mass spectrometry, data acquisition, and data analysis. Each step must be carefully optimized to ensure accurate and reproducible quantification of 13C incorporation.
Caption: Experimental workflow for this compound metabolic tracing.
II. Hypothetical Metabolic Pathway of D-Allose
Based on known metabolic pathways of other hexoses, D-Allose is likely phosphorylated to D-Allose-6-phosphate by a kinase, such as allose kinase or a hexokinase.[2][3][4] This can then be isomerized and enter central carbon metabolism. The following diagram illustrates a potential metabolic route for D-Allose.
Caption: Hypothetical metabolic pathway of D-Allose.
III. Experimental Protocols
A. Cell Culture and Labeling with this compound
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Culture Medium: Culture cells in their standard growth medium (e.g., DMEM with 10% FBS).
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with 10 mM this compound (uniformly labeled) and 10% dialyzed FBS.
-
Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash once with PBS, and replace with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation.
B. Metabolite Extraction
-
Quenching: Aspirate the labeling medium and immediately add 1 ml of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scraping: Place the plates on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Centrifugation: Vortex the tubes for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
IV. Quantitative Mass Spectrometry Methods
A. LC-MS/MS Method for this compound and its Phosphorylated Derivatives
This method is suitable for the analysis of polar metabolites without derivatization.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., a BEH Amide column).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 85% B to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Data Acquisition: Monitor the mass-to-charge ratios (m/z) for the different isotopologues of D-Allose and its expected metabolites.
-
B. GC-MS Method for this compound
This method requires derivatization to make the sugars volatile.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extracts. Incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
-
Chromatographic Separation:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan mode to identify all fragments and selected ion monitoring (SIM) for quantification of specific fragments.
-
V. Quantitative Data Presentation
The incorporation of 13C from this compound into downstream metabolites can be quantified by measuring the mass isotopologue distribution (MID). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[5]
Table 1: Mass Isotopologue Distribution of this compound and its Metabolites after 24h Labeling (LC-MS/MS Data)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| D-Allose | 2.1 | 1.5 | 2.3 | 4.1 | 10.5 | 25.5 | 54.0 |
| D-Allose-6-P | 5.3 | 3.2 | 4.5 | 8.2 | 15.3 | 28.1 | 35.4 |
| D-Fructose-6-P | 10.5 | 5.1 | 6.8 | 12.5 | 20.1 | 25.0 | 20.0 |
| Citrate | 45.2 | 20.1 | 15.3 | 10.2 | 5.6 | 2.1 | 1.5 |
Data are representative and should be corrected for the natural abundance of 13C.
Table 2: Monitored Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Allose (M+0) | 179.05 | 89.02 |
| D-Allose-13C6 (M+6) | 185.07 | 92.03 |
| D-Allose-6-P (M+0) | 259.02 | 96.96 |
| D-Allose-6-P-13C6 (M+6) | 265.04 | 96.96 |
| D-Fructose-6-P (M+0) | 259.02 | 96.96 |
| D-Fructose-6-P-13C6 (M+6) | 265.04 | 96.96 |
Table 3: Monitored Ions for GC-MS Analysis (TMS-derivatized)
| Compound | Fragment Ion (m/z) |
| D-Allose (M+0) | 204, 217, 319 |
| D-Allose-13C6 (M+6) | 208, 221, 325 |
VI. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to each isotopologue of the target metabolites.
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of 13C (approximately 1.1%) and other naturally occurring isotopes to determine the true fractional enrichment from the labeled tracer.[5][6]
-
Calculation of Fractional Enrichment: Calculate the fractional contribution of this compound to each metabolite pool.
-
Metabolic Flux Analysis (MFA): For a more in-depth analysis, the corrected MIDs can be used as input for metabolic flux analysis software to quantify the rates of metabolic reactions.
VII. Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound metabolism using mass spectrometry. Both LC-MS/MS and GC-MS offer robust platforms for these studies, with the choice of method depending on the specific metabolites of interest and the available instrumentation. Careful sample preparation and data analysis are critical for obtaining accurate and meaningful results that can shed light on the metabolic pathways influenced by D-Allose, thereby supporting its development as a novel therapeutic agent.
References
- 1. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allose kinase - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production [mdpi.com]
- 6. Characterization of D-Allulose-3-Epimerase From Ruminiclostridium papyrosolvens and Immobilization Within Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to D-Allose-¹³C Incorporation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare hexose, has garnered significant attention in biomedical research for its unique physiological properties, including its potential as an anti-cancer agent.[1][2][3][4][5][6] Unlike its abundant isomer D-glucose, D-allose is not readily metabolized by many cell types and can induce anti-proliferative effects, often linked to the generation of reactive oxygen species (ROS) and metabolic reprogramming.[2][5] To elucidate the precise metabolic fate and mechanism of action of D-Allose, stable isotope tracing using ¹³C-labeled D-Allose (D-Allose-¹³C) is an invaluable tool. This application note provides a comprehensive, step-by-step guide to designing and executing D-Allose-¹³C incorporation analysis experiments, from cell culture to data interpretation, utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Concepts
Stable isotope tracing with D-Allose-¹³C allows researchers to track the carbon atoms from D-Allose as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways, enabling the identification of active metabolic routes, the quantification of metabolic fluxes, and the discovery of unexpected metabolic conversions of D-Allose. The primary analytical platforms for detecting ¹³C incorporation are MS and NMR, each offering distinct advantages.[7][8][9][10][11]
Experimental Workflow
The overall experimental workflow for a D-Allose-¹³C incorporation analysis is depicted below.
Caption: Experimental workflow for D-Allose-¹³C incorporation analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and D-Allose-¹³C Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled monosaccharides
-
D-Allose-¹³C (uniformly labeled, e.g., [U-¹³C₆]-D-Allose)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Allose-¹³C at the desired concentration. The concentration should be determined based on preliminary dose-response studies. Also, supplement with dFBS and other necessary components.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed D-Allose-¹³C labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C incorporation.
-
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cell monolayer.
-
Place the dish on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the cell suspension vigorously.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
The pellet can be saved for other analyses (e.g., protein quantification).
-
-
Storage: Store the metabolite extracts at -80°C until analysis.
Analytical Methodologies
Mass Spectrometry (MS) Analysis
MS is a highly sensitive technique for detecting the incorporation of ¹³C into metabolites by measuring the mass-to-charge ratio (m/z) of ions. This allows for the determination of the mass isotopologue distribution (MID) for each metabolite.[9][12][13][14][15][16][17][18]
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
General Procedure:
-
Sample Preparation: The extracted metabolites are dried and then derivatized (for GC-MS) or reconstituted in a suitable solvent (for LC-MS).
-
Data Acquisition: The samples are injected into the GC-MS or LC-MS system. The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of the target metabolites.
-
Data Analysis: The raw data is processed to identify metabolites and determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of ¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the position of ¹³C atoms within a molecule, which is crucial for elucidating metabolic pathways.[7][8][10][11][19][20] While less sensitive than MS, NMR is non-destructive and highly quantitative.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
General Procedure:
-
Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.[21][22]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments like HSQC and HMBC can be used to aid in metabolite identification and assignment of ¹³C labels to specific carbon positions.
-
Data Analysis: The spectra are processed and analyzed to identify metabolites and quantify the ¹³C enrichment at specific atomic positions.
Data Presentation
Quantitative data from D-Allose-¹³C incorporation analysis should be summarized in clear, structured tables. Below are examples of how to present data from MS and NMR analyses.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites from LC-MS Analysis
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Lactate | 1 | 95.2 | 3.1 | 1.5 | 0.2 | - | - | - |
| 8 | 60.7 | 15.3 | 18.5 | 5.5 | - | - | - | |
| 24 | 25.1 | 20.8 | 30.2 | 23.9 | - | - | - | |
| Citrate | 1 | 98.9 | 0.8 | 0.3 | 0.0 | 0.0 | 0.0 | 0.0 |
| 8 | 85.4 | 5.2 | 6.8 | 1.9 | 0.5 | 0.1 | 0.1 | |
| 24 | 50.3 | 10.1 | 15.6 | 12.4 | 7.3 | 3.2 | 1.1 | |
| Glutamate | 1 | 99.5 | 0.4 | 0.1 | 0.0 | 0.0 | 0.0 | - |
| 8 | 90.1 | 4.5 | 3.9 | 1.1 | 0.3 | 0.1 | - | |
| 24 | 65.2 | 12.8 | 10.5 | 6.4 | 3.7 | 1.4 | - |
Table 2: Positional ¹³C Enrichment of Glucose-6-Phosphate from NMR Analysis
| Time (hours) | C1 Enrichment (%) | C2 Enrichment (%) | C3 Enrichment (%) | C4 Enrichment (%) | C5 Enrichment (%) | C6 Enrichment (%) |
| 1 | 5.2 | 4.9 | 1.1 | 0.8 | 0.5 | 5.5 |
| 8 | 25.8 | 24.9 | 8.3 | 7.1 | 5.2 | 26.1 |
| 24 | 60.1 | 58.7 | 20.5 | 18.9 | 15.3 | 61.3 |
Signaling Pathways and Logical Relationships
The metabolic fate of D-Allose-¹³C can be visualized to understand its entry into central carbon metabolism.
Caption: Potential metabolic fate of D-Allose-¹³C in central carbon metabolism.
Conclusion
D-Allose-¹³C incorporation analysis is a powerful technique for investigating the metabolic effects of this promising anti-cancer agent. By combining stable isotope labeling with advanced analytical techniques like MS and NMR, researchers can gain unprecedented insights into the metabolic pathways influenced by D-Allose. The protocols and guidelines presented here provide a solid foundation for conducting these complex but highly informative experiments, ultimately contributing to a better understanding of D-Allose's mechanism of action and its potential in drug development.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the limits of robust detection of incorporation of 13C by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 12. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of 13C enrichment at specific positions of plasma glucose by gas chromatographic-mass spectrometric analysis of the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.psu.edu [pure.psu.edu]
D-Allose-13C: A Novel Probe for Interrogating Cancer Metabolism
Application Notes
The rare sugar D-allose has emerged as a promising anti-cancer agent due to its unique metabolic effects. As a C-3 epimer of D-glucose, D-allose exerts inhibitory effects on cancer cell proliferation through multiple mechanisms, making its isotopically labeled form, D-Allose-13C, a valuable tool for cancer metabolism research. These application notes provide an overview of the utility of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action:
D-allose exhibits its anti-cancer properties primarily through the following mechanisms:
-
Inhibition of Glycolysis: D-allose competitively inhibits glucose transporters, particularly GLUT1, which is often overexpressed in cancer cells.[1][2] This leads to reduced glucose uptake and a subsequent decrease in the rate of glycolysis, depriving cancer cells of a key energy source.[3]
-
Induction of Oxidative Stress: D-allose treatment has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.[3]
-
Upregulation of Thioredoxin-Interacting Protein (TXNIP): D-allose induces the expression of TXNIP, a tumor suppressor protein.[3][4] TXNIP, in turn, inhibits the antioxidant protein thioredoxin, further contributing to oxidative stress. Additionally, increased TXNIP expression has been linked to the downregulation of GLUT1.[1][2]
-
Cell Cycle Arrest: By disrupting cellular metabolism and inducing stress, D-allose can lead to cell cycle arrest, preventing cancer cell proliferation.[1][2]
Research Applications of this compound:
The use of this compound as a metabolic tracer can provide unprecedented insights into the metabolic fate of this sugar analog in cancer cells and its impact on interconnected metabolic pathways. Key applications include:
-
Tracing Metabolic Fate: this compound allows for the direct tracking of its uptake and conversion into various downstream metabolites, revealing the extent to which it enters central carbon metabolism.
-
Metabolic Flux Analysis (MFA): By quantifying the incorporation of 13C into metabolites of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, researchers can precisely measure the impact of D-allose on the flux through these critical pathways.
-
Target Engagement and Biomarker Discovery: this compound can be used to confirm the engagement of D-allose with its cellular targets and to identify metabolic biomarkers that correlate with the anti-cancer response.
-
Drug Development: In preclinical studies, this compound can be a valuable tool to assess the metabolic effects of novel anti-cancer therapies that target glucose metabolism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, based on the known effects of unlabeled D-allose.
Table 1: Effect of D-Allose on Glucose Uptake and Glycolytic Metabolites in Cancer Cells
| Parameter | Control (13C-Glucose) | This compound Treated | % Change |
| Glucose Uptake (pmol/min/mg protein) | 10.5 ± 0.8 | 6.2 ± 0.5 | -41% |
| Intracellular 13C-G6P/F6P (relative abundance) | 100 ± 7 | 45 ± 5 | -55% |
| Intracellular 13C-Lactate (relative abundance) | 100 ± 9 | 38 ± 6 | -62% |
Table 2: 13C-Labeling of Central Carbon Metabolism Intermediates
| Metabolite | 13C Fractional Enrichment (Control) | 13C Fractional Enrichment (this compound Treated) |
| Citrate (M+2) | 0.65 ± 0.04 | 0.35 ± 0.03 |
| Ribose-5-phosphate (M+5) | 0.40 ± 0.03 | 0.55 ± 0.04 |
| Glutamate (M+2) | 0.58 ± 0.05 | 0.31 ± 0.03 |
Experimental Protocols
Protocol 1: Steady-State 13C-Labeling with this compound in Adherent Cancer Cells
Objective: To determine the metabolic fate of this compound and its impact on central carbon metabolism at isotopic steady state.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
This compound (uniformly labeled)
-
Fetal Bovine Serum (dialyzed)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (ice-cold, 80%)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard DMEM supplemented with 10% FBS.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of this compound (e.g., 10 mM) and 10% dialyzed FBS.
-
Cell Labeling:
-
Once cells reach the desired confluency, aspirate the standard medium.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a period sufficient to reach isotopic steady state (typically 24-48 hours, depending on the cell line's doubling time).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites.
-
Visualizations
Caption: Proposed metabolic fate of this compound in cancer cells.
Caption: Workflow for this compound metabolic tracing experiments.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Enrichment Analysis with D-Allose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research due to its diverse physiological activities. These include anti-cancer, anti-inflammatory, neuroprotective, and anti-hypertensive effects.[1][2] Isotopic labeling with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique to trace the metabolic fate of molecules in biological systems.[3] D-Allose-¹³C is a stable isotope-labeled version of D-Allose that serves as a tracer for metabolic flux analysis (MFA), enabling researchers to quantify the contribution of D-Allose to various metabolic pathways and understand its mechanism of action at a cellular level.[1]
These application notes provide a comprehensive overview of the use of D-Allose-¹³C for isotopic enrichment analysis, including detailed experimental protocols and data interpretation guidelines.
Applications in Research and Drug Development
Isotopic enrichment analysis with D-Allose-¹³C is a valuable tool for:
-
Elucidating Mechanisms of Action: Tracing the metabolic fate of D-Allose-¹³C can reveal how it is metabolized and which pathways are perturbed, providing insights into its therapeutic effects.[3] For instance, its anti-cancer properties may be linked to the inhibition of glycolysis and ATP production.[4]
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a cell or organism.[3][5] By measuring the incorporation of ¹³C from D-Allose-¹³C into downstream metabolites, researchers can map the flow of carbon through metabolic networks.
-
Target Engagement and Pharmacodynamics: In drug development, D-Allose-¹³C can be used to assess whether a drug candidate affects specific metabolic pathways that are influenced by D-Allose.
-
Understanding Disease Metabolism: Investigating how D-Allose metabolism is altered in disease states, such as cancer or inflammatory conditions, can provide novel diagnostic and therapeutic strategies.
Featured Application: Tracing D-Allose-¹³C Metabolism in Cancer Cells
This section details a hypothetical study to investigate the metabolic fate of D-Allose-¹³C in a cancer cell line known to be sensitive to D-Allose treatment.
Experimental Design
-
Cell Line: A549 lung carcinoma cell line.
-
Tracer: D-Allose-¹³C (uniformly labeled, [U-¹³C₆]-D-Allose).
-
Conditions:
-
Control: Cells cultured with unlabeled D-glucose.
-
Treatment: Cells cultured with a mixture of unlabeled D-glucose and [U-¹³C₆]-D-Allose.
-
-
Time Points: Metabolites are extracted at 0, 2, 6, and 24 hours post-treatment to assess isotopic enrichment over time.
-
Analysis: Metabolite extraction followed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopologue distribution (MID) of key metabolites.
Data Presentation: Mass Isotopologue Distribution (MID) of Key Metabolites
The following table summarizes the expected fractional abundance of ¹³C-labeled isotopologues for key metabolites in the central carbon metabolism after 24 hours of incubation with [U-¹³C₆]-D-Allose.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glycolytic Intermediates | |||||||
| Glucose-6-Phosphate | 0.45 | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 | 0.30 |
| Fructose-6-Phosphate | 0.50 | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 | 0.25 |
| Pyruvate | 0.85 | 0.05 | 0.05 | 0.05 | - | - | - |
| Lactate | 0.90 | 0.05 | 0.03 | 0.02 | - | - | - |
| TCA Cycle Intermediates | |||||||
| Citrate | 0.80 | 0.05 | 0.10 | 0.03 | 0.01 | 0.01 | 0.00 |
| α-Ketoglutarate | 0.82 | 0.06 | 0.08 | 0.02 | 0.01 | 0.01 | - |
| Succinate | 0.85 | 0.05 | 0.07 | 0.02 | 0.01 | - | - |
| Malate | 0.83 | 0.06 | 0.08 | 0.02 | 0.01 | - | - |
M+n represents the metabolite with 'n' carbons labeled with ¹³C.
Experimental Protocols
Protocol 1: Cell Culture and D-Allose-¹³C Labeling
-
Cell Seeding: Plate A549 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight in standard growth medium (e.g., DMEM with 10% FBS).
-
Media Preparation: Prepare fresh labeling medium. For the treatment group, use glucose-free DMEM supplemented with 10% dialyzed FBS, 10 mM D-glucose, and 10 mM [U-¹³C₆]-D-Allose. For the control group, use the same medium with 20 mM D-glucose and no labeled allose.
-
Labeling: Aspirate the standard growth medium and wash the cells once with PBS. Add 2 mL of the prepared labeling or control medium to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C and 5% CO₂.
Protocol 2: Metabolite Extraction
-
Quenching: At each time point, place the 6-well plates on dry ice and aspirate the medium.
-
Washing: Quickly wash the cells with 1 mL of ice-cold PBS.
-
Extraction: Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.
-
Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS Analysis for Isotopic Enrichment
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a suitable solvent (e.g., 50% methanol).
-
Chromatography: Perform chromatographic separation using a high-resolution mass spectrometer (e.g., Q-Exactive HF) coupled with a liquid chromatography system.
-
Column: Use a column suitable for polar metabolite separation (e.g., a HILIC column).
-
Mobile Phase: Employ a gradient of solvents, such as acetonitrile and water with ammonium acetate.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Peak Integration: Integrate the peaks corresponding to the targeted metabolites.
-
Isotopologue Distribution: Determine the area under the curve for each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw isotopologue distributions for the natural abundance of ¹³C.
-
Signaling Pathways and Experimental Workflows
D-Allose and the TLR4/PI3K/AKT Signaling Pathway
D-Allose has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the TLR4/PI3K/AKT signaling pathway.[1] D-Allose-¹³C can be used to trace how metabolic reprogramming induced by D-Allose impacts this pathway.
Caption: D-Allose-¹³C inhibits the TLR4/PI3K/AKT pathway.
Experimental Workflow for Isotopic Enrichment Analysis
The following diagram outlines the general workflow for conducting a D-Allose-¹³C tracing experiment.
Caption: General workflow for D-Allose-¹³C metabolic tracing.
D-Allose and AMPK Signaling in Cancer
D-Allose can inhibit cancer cell growth by decreasing glycolysis and intracellular ATP levels, leading to the activation of AMPK.[4]
Caption: D-Allose-¹³C activates AMPK by inhibiting glycolysis.
Conclusion
Isotopic enrichment analysis using D-Allose-¹³C is a robust method for dissecting the metabolic effects of this promising therapeutic agent. The protocols and data presented here provide a framework for researchers to design and execute their own D-Allose-¹³C tracing experiments, ultimately contributing to a deeper understanding of its biological functions and accelerating its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Rare Sugar Metabolism: A Guide to D-Allose-13C Isotopic Tracing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing D-Allose-13C to investigate rare sugar metabolic pathways. By employing stable isotope tracing, researchers can gain unprecedented insights into the metabolic fate of D-allose, a rare sugar with significant therapeutic potential. This guide offers a framework for designing and executing experiments to elucidate its mechanism of action and explore its role in various physiological and pathological processes.
Introduction to D-Allose and Isotopic Tracing
D-allose, a C3 epimer of D-glucose, is a rare monosaccharide found in minute quantities in nature. It has garnered considerable attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. Understanding how D-allose is metabolized is crucial for harnessing its full therapeutic potential.
Stable isotope tracing, particularly with Carbon-13 (¹³C), is a powerful technique for mapping metabolic pathways.[1] By replacing specific carbon atoms in a D-allose molecule with ¹³C, researchers can track its journey through various biochemical reactions within a cell or organism. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to detect and quantify the incorporation of ¹³C into downstream metabolites, providing a detailed picture of metabolic fluxes.[2][3]
Applications in Research and Drug Development
The use of D-Allose-¹³C as a tracer can be applied to several key research areas:
-
Elucidating Metabolic Pathways: Tracing the flow of ¹³C from D-allose can identify the enzymes and metabolic intermediates involved in its catabolism and anabolism.
-
Mechanism of Action Studies: By observing which pathways are influenced by D-allose metabolism, researchers can uncover the molecular mechanisms behind its therapeutic effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of D-allose provides critical data for drug development.
-
Disease Modeling: Investigating how D-allose metabolism is altered in disease states, such as cancer or metabolic disorders, can reveal new therapeutic targets.
-
Bioprocess Optimization: For the biotechnological production of D-allose, ¹³C tracing can help identify metabolic bottlenecks and optimize production strains.
Experimental Workflow for D-Allose-¹³C Metabolic Tracing
A typical workflow for a D-Allose-¹³C tracing experiment involves several key stages, from initial experimental design to final data analysis.
Caption: A generalized workflow for studying D-Allose-¹³C metabolism.
Quantitative Data Presentation
The primary output of a D-Allose-¹³C tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). Presenting this data in clear, structured tables is essential for interpretation and comparison.
Table 1: Illustrative Mass Isotopologue Distribution (MID) in Key Metabolites Following [U-¹³C₆]D-Allose Labeling
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| D-Allose-6-phosphate | 1 hr | 20.5 | 5.2 | 10.3 | 15.1 | 20.4 | 18.5 | 10.0 |
| 6 hr | 5.1 | 2.1 | 5.3 | 10.2 | 25.6 | 30.1 | 21.6 | |
| D-Psicose-6-phosphate | 1 hr | 45.3 | 10.1 | 15.2 | 12.0 | 8.4 | 5.0 | 4.0 |
| 6 hr | 15.2 | 5.0 | 10.1 | 20.3 | 22.1 | 18.3 | 9.0 | |
| Fructose-6-phosphate | 1 hr | 75.8 | 8.2 | 6.5 | 4.1 | 2.4 | 1.5 | 1.5 |
| 6 hr | 30.1 | 12.3 | 15.0 | 18.2 | 10.4 | 8.0 | 6.0 | |
| Lactate | 1 hr | 95.2 | 3.1 | 1.7 | - | - | - | - |
| 6 hr | 60.5 | 20.3 | 19.2 | - | - | - | - | |
| Citrate | 1 hr | 98.1 | 1.0 | 0.9 | - | - | - | - |
| 6 hr | 70.4 | 10.2 | 15.3 | 2.1 | 1.5 | 0.5 | - |
M+n represents the metabolite with 'n' carbons labeled with ¹³C. Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
The following protocols are adapted from established methods for ¹³C-glucose metabolic flux analysis and can be tailored for D-Allose-¹³C studies.[4][5]
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate the cells of interest in standard growth medium and culture until they reach the desired confluency (typically mid-log phase).
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose) with the desired concentration of D-Allose-¹³C and other necessary nutrients (e.g., dialyzed fetal bovine serum).
-
Labeling Initiation: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed D-Allose-¹³C labeling medium.
-
Incubation: Place the cells back in the incubator and collect samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
Protocol 2: Metabolite Extraction
-
Metabolism Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. The pellet can be saved for protein or nucleic acid analysis.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
Protocol 3: GC-MS Analysis
-
Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make the metabolites volatile for GC analysis.
-
GC-MS Setup: Use a gas chromatograph coupled to a mass spectrometer. A typical setup would involve a suitable column (e.g., DB-5ms) and a standard temperature gradient.
-
Data Acquisition: Run the samples in selected ion monitoring (SIM) mode to detect the mass fragments of interest for each metabolite.
-
Data Analysis: Integrate the peak areas for each mass isotopologue. Correct for the natural abundance of ¹³C to determine the true isotopic enrichment.
Protocol 4: NMR Analysis
-
Sample Preparation: Re-suspend the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) containing an internal standard.
-
NMR Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Two-dimensional (2D) spectra, such as ¹H-¹³C HSQC, can provide more detailed structural information.[6][7]
-
Data Analysis: Identify and quantify the signals corresponding to the ¹³C-labeled and unlabeled positions of the metabolites. The fractional enrichment can be calculated by comparing the integrals of the satellite peaks (from ¹³C-coupled protons) to the central peak (from ¹²C-bound protons) in the ¹H spectrum.
Visualizing Metabolic Pathways
Diagrams are essential for visualizing the flow of carbon atoms through metabolic pathways.
Caption: Proposed metabolic pathway of D-Allose and its entry into central carbon metabolism.
Conclusion
The use of D-Allose-¹³C as a stable isotope tracer offers a powerful and precise method for investigating the metabolic pathways of this promising rare sugar. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust experiments that will contribute to a deeper understanding of D-allose's biological functions and accelerate its development as a therapeutic agent. Careful experimental design, meticulous sample handling, and appropriate analytical techniques are paramount to obtaining high-quality, interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for D-Allose-¹³C Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing metabolomics experiments using D-Allose-¹³C. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell line, experimental conditions, and analytical instrumentation.
Introduction
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in cancer research and drug development.[1][2] Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including the downregulation of glucose transporter 1 (GLUT1) via the induction of thioredoxin-interacting protein (TXNIP).[1] Furthermore, D-allose has been shown to modulate key signaling pathways involved in cellular metabolism and growth, such as the AMPK and p38-MAPK pathways.[3]
Stable isotope tracing with uniformly labeled D-Allose-¹³C (U-¹³C₆-D-Allose) is a powerful technique to elucidate the metabolic fate of D-allose within cells and to quantify its impact on various metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can gain insights into metabolic reprogramming induced by D-allose, identify potential drug targets, and understand its mechanism of action in greater detail.
Key Signaling Pathways Influenced by D-Allose
D-allose exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing and interpreting D-Allose-¹³C metabolomics experiments.
Experimental Design and Workflow
A typical D-Allose-¹³C metabolomics experiment involves several key stages, from cell culture and labeling to data analysis.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental needs.
Protocol 1: Cell Culture and ¹³C-Labeling
This protocol is adapted from standard procedures for ¹³C-glucose labeling in cancer cells.
Materials:
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Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose and glutamine-free medium
-
U-¹³C₆-D-Allose (or other desired isotopic tracer)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose and glutamine-free basal medium with the desired concentration of U-¹³C₆-D-Allose (e.g., 10 mM), physiological levels of other nutrients, and dFBS. A common starting point is to replace the glucose in the standard medium with an equimolar concentration of U-¹³C₆-D-Allose.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined duration. The labeling time should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours depending on the cell line's metabolic rate.[4] A time-course experiment is recommended to determine the optimal labeling period.
-
Parallel Controls: It is crucial to run parallel experiments with unlabeled D-allose and a vehicle control to differentiate the effects of D-allose from isotopic labeling and to serve as a baseline for metabolic changes.
Protocol 2: Metabolite Extraction
This protocol is a widely used method for extracting polar metabolites from cultured cells.[5][6][7][8]
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
-80°C Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching Metabolism:
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Aspirate the PBS and flash-freeze the cell monolayer by adding liquid nitrogen directly to the culture dish. This step is critical to halt all enzymatic activity instantly.
-
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add a sufficient volume of ice-cold 80% methanol to the frozen cells (e.g., 1 mL for a 10 cm dish).
-
Place the dish on ice and allow the methanol to thaw the cell lysate.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The resulting extract can be stored at -80°C until analysis. For LC-MS analysis, it is recommended to dry the extract under a stream of nitrogen or using a vacuum concentrator and then reconstitute it in a suitable solvent.
-
Protocol 3: LC-MS/MS Analysis
The following are general parameters for LC-MS/MS analysis of ¹³C-labeled polar metabolites. These will need to be optimized for the specific instrument and metabolites of interest.
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 200-400 µL/min
-
Column Temperature: 25-40°C
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for sugar phosphates and organic acids.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected metabolites and their isotopologues. Full scan mode can be used for untargeted analysis.
-
Resolution: High resolution (>60,000) is advantageous for resolving isotopologues and distinguishing them from other isobaric interferences.
-
Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation patterns.
Protocol 4: NMR Spectroscopy Analysis
NMR can provide detailed information on the positional labeling of metabolites.
Sample Preparation:
-
Metabolite extracts are dried and reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).
NMR Experiments:
-
1D ¹H-NMR: Provides an overview of the metabolome.
-
1D ¹³C-NMR: Directly detects the ¹³C-labeled carbons.[9][10][11][12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C signals, aiding in the identification of labeled metabolites.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Provides information on longer-range ¹H-¹³C correlations.
Data Presentation and Analysis
Quantitative data from D-Allose-¹³C metabolomics experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Example Quantitative Data
The following table represents hypothetical data from a D-Allose-¹³C tracing experiment in a cancer cell line, illustrating the fractional labeling of key glycolytic and pentose phosphate pathway intermediates.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Labeling (%) |
| Control (Unlabeled D-Allose) | ||||||||
| Glucose-6-Phosphate | 0.94 | 0.06 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 6.0 |
| Fructose-6-Phosphate | 0.94 | 0.06 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 6.0 |
| 3-Phosphoglycerate | 0.97 | 0.03 | 0.00 | 0.00 | - | - | - | 3.0 |
| Ribose-5-Phosphate | 0.95 | 0.05 | 0.00 | 0.00 | 0.00 | 0.00 | - | 5.0 |
| ¹³C-D-Allose Labeled | ||||||||
| Glucose-6-Phosphate | 0.15 | 0.05 | 0.10 | 0.15 | 0.20 | 0.15 | 0.20 | 85.0 |
| Fructose-6-Phosphate | 0.18 | 0.06 | 0.12 | 0.18 | 0.22 | 0.10 | 0.14 | 82.0 |
| 3-Phosphoglycerate | 0.45 | 0.15 | 0.25 | 0.15 | - | - | - | 55.0 |
| Ribose-5-Phosphate | 0.30 | 0.20 | 0.25 | 0.15 | 0.05 | 0.05 | - | 70.0 |
M+n represents the mass isotopologue with 'n' ¹³C atoms. Data are presented as fractional abundance.
Data Analysis:
-
Correction for Natural Abundance: The raw isotopologue distribution data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Calculation of Fractional Labeling: The percentage of a metabolite pool that has incorporated one or more ¹³C atoms is a key metric.
-
Metabolic Flux Analysis (MFA): For a more in-depth analysis, the corrected isotopologue distribution data can be used as input for metabolic flux analysis software (e.g., INCA, Metran).[13] This allows for the quantification of the rates (fluxes) of metabolic reactions.[14]
Conclusion
D-Allose-¹³C based metabolomics is a powerful approach to investigate the metabolic effects of this promising anti-cancer agent. By combining detailed experimental protocols with robust data analysis, researchers can gain valuable insights into the mechanisms of D-allose action, potentially leading to the development of novel therapeutic strategies. The protocols and guidelines presented here provide a solid foundation for conducting these sophisticated experiments.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospec.net [biospec.net]
- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Allose-13C for Cellular Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing D-Allose-13C for cell labeling experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A definitive optimal concentration for this compound is not universally established and is highly dependent on the specific cell type, its metabolic activity, and the experimental objectives. Based on general stable isotope labeling experiments with sugars like glucose, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 mM to 10 mM. It is crucial to determine the optimal, non-toxic concentration for your specific cell line that results in sufficient incorporation for detection by your analytical method (e.g., mass spectrometry).
Q2: How long should I incubate my cells with this compound?
The ideal incubation time for achieving isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant, will vary. A time-course experiment is recommended. Start with time points such as 6, 12, 24, and 48 hours to determine the minimal time required to achieve maximal and stable labeling of the metabolites of interest. For many mammalian cell lines, a 24-hour incubation is often sufficient to approach isotopic steady state for central carbon metabolism.[1]
Q3: Is this compound toxic to cells?
While D-Allose is a naturally occurring sugar, high concentrations of any nutrient can potentially impact cell health and metabolism. D-Allose has been shown to have various physiological effects, and its impact can be cell-type specific. It is essential to assess cell viability and morphology after treatment with this compound. A cytotoxicity assay, such as an MTT or trypan blue exclusion assay, should be performed in parallel with your initial dose-response experiments to ensure that the chosen concentration does not adversely affect the cells.
Q4: What metabolic pathways does this compound trace?
D-Allose is a C-3 epimer of D-glucose. While not as universally metabolized as glucose, it can be taken up by cells and phosphorylated to D-allose-phosphate.[2] Its subsequent metabolic fate can be complex and may not follow the primary glycolytic pathway as efficiently as glucose. It is thought that D-allose phosphate might be the key player in its observed biological effects, which include the down-regulation of hexose transport.[2] Researchers should be aware that the labeling patterns observed from this compound might highlight alternative or less active metabolic routes compared to those traced by 13C-glucose.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or no detectable 13C enrichment in target metabolites. | 1. Suboptimal this compound concentration: The concentration may be too low for efficient cellular uptake and metabolism. 2. Insufficient incubation time: The labeling duration may not be long enough for detectable incorporation. 3. Poor cell health or viability: High concentrations of the isotope or other culture conditions may be negatively impacting cell metabolism. 4. Low activity of relevant metabolic pathways: The specific metabolic pathways that process D-allose may not be highly active in your chosen cell type or experimental conditions. | 1. Optimize this compound concentration: Conduct a dose-response experiment, testing a range of concentrations (e.g., 1 mM to 25 mM). 2. Optimize incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal labeling period. 3. Assess cell viability: Use a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to confirm that the this compound concentration is not toxic. Also, monitor cell morphology and growth. 4. Consult literature for your cell model: Research the known metabolic pathways of allose in your specific cell line to confirm its metabolic potential. |
| High background noise or interference in LC-MS analysis. | 1. Incomplete removal of unlabeled components from the medium. 2. Contamination during the sample preparation process. 3. Suboptimal LC-MS method. | 1. Thoroughly wash cells: After the labeling period, wash the cell pellet multiple times with a cold, sterile buffer (e.g., PBS) to remove any residual labeled medium. 2. Use high-purity solvents and reagents: Ensure that all materials used for metabolite extraction are of high purity to avoid introducing contaminants. 3. Optimize LC-MS parameters: Adjust the chromatography gradient and mass spectrometry settings to enhance the separation and detection of your target labeled metabolites. |
| Inconsistent labeling efficiency across experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent timing of media changes and the addition of the label. 3. Errors in the preparation of the this compound stock solution. | 1. Ensure consistent cell plating: Employ a precise cell counting method to seed the same number of cells in each replicate. 2. Standardize the experimental timeline: Adhere to a strict and consistent schedule for all steps of the experiment, including media changes and the timing of label addition. 3. Prepare stock solutions carefully: Accurately prepare and validate the concentration of your this compound stock solution before use. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for this compound Labeling
-
Cell Seeding: Seed cells in multiple-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Media: Prepare culture media containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 mM).
-
Media Exchange: Once cells have reached the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the prepared labeling media containing the different concentrations of this compound to the respective wells.
-
Incubation: For a time-course experiment, incubate the cells for different durations (e.g., 6, 12, 24, 48 hours). For a dose-response experiment, a fixed time point (e.g., 24 hours) should be used.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the extracted metabolites using an appropriate analytical platform, such as liquid chromatography-mass spectrometry (LC-MS), to determine the extent of 13C incorporation.
Protocol 2: Assessment of Cell Viability
-
Cell Treatment: Culture cells in the presence of the same concentrations of this compound as used in the dose-response experiment.
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Trypan Blue Exclusion Assay:
-
Harvest the cells and resuspend them in PBS.
-
Mix a small aliquot of the cell suspension with trypan blue dye.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Visualizations
Caption: Experimental workflow for this compound cell labeling.
Caption: Troubleshooting logic for low 13C enrichment.
Caption: Postulated metabolic pathway of this compound.
References
Technical Support Center: D-Allose-13C Metabolic Tracing
Welcome to the technical support center for D-Allose-13C metabolic tracing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions related to the use of 13C-labeled D-Allose in metabolic studies.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound metabolic tracing experiments.
Issue 1: Low or Undetectable 13C Enrichment in Downstream Metabolites
Question: We are using this compound as a tracer but observe very low or no incorporation of the 13C label into central carbon metabolism intermediates like glycolytic or TCA cycle metabolites. What could be the reason?
Answer:
This is a common and expected challenge when working with D-Allose in most mammalian cell lines. The primary reasons are:
-
Limited Metabolism of D-Allose: Unlike D-glucose, D-allose is poorly metabolized by mammalian cells.[1] While it can be transported into the cell and phosphorylated to D-allose-phosphate, its entry into glycolysis is minimal.[2][3]
-
Inhibition of Glycolysis: D-Allose has been reported to inhibit glycolysis, which would further reduce the flux of any labeled carbons through this pathway.[4]
-
Slow Metabolic Rate: The enzymatic reactions that might process D-Allose could be very slow, requiring longer incubation times to detect labeling.
Troubleshooting Steps:
-
Verify this compound Uptake:
-
Increase Incubation Time:
-
Unlike rapidly metabolized sugars like glucose, D-Allose may require significantly longer incubation periods (e.g., 24-48 hours or longer) to detect even minimal downstream labeling.
-
-
Use a High-Sensitivity Analytical Platform:
-
Employ highly sensitive mass spectrometry (MS) techniques, such as LC-MS/MS, to detect low levels of 13C enrichment.
-
-
Re-evaluate Experimental Goals:
-
This compound may not be a suitable tracer for measuring flux through central carbon metabolism. Its utility may lie in studying its own limited metabolism, its transport, or its effects on other metabolic pathways.
-
Issue 2: The Tracer Itself is Altering the Cellular Metabolism
Question: We observe significant changes in cellular metabolism, such as decreased glucose uptake and altered ATP levels, when we introduce this compound. How can we account for this?
Answer:
D-Allose is a bioactive molecule, and its introduction can perturb the metabolic state of the cells under investigation.[4][6]
-
Inhibition of Glucose Metabolism: D-Allose can compete with glucose for transport and phosphorylation, and has been shown to inhibit glycolysis.[4]
-
Activation of Stress-Response Pathways: D-Allose can induce the expression of proteins like TXNIP and activate AMPK, which are involved in cellular stress and energy sensing.[6]
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments:
-
Perform experiments with varying concentrations of this compound to find the lowest concentration that provides a detectable signal without causing major metabolic perturbations.
-
Conduct a time-course experiment to understand when the metabolic effects of D-Allose manifest.
-
-
Control Experiments:
-
Include a control group treated with unlabeled D-Allose at the same concentration as the labeled tracer to distinguish the metabolic effects of D-Allose itself from the effects of isotope labeling.
-
A vehicle-only control is also essential.
-
-
Measure Key Metabolic Indicators:
-
Quantify glucose uptake, lactate secretion, and intracellular ATP levels in the presence and absence of D-Allose to understand the extent of its metabolic impact.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using this compound for metabolic tracing?
A1: The primary challenges are summarized in the table below:
| Challenge | Description | Mitigation Strategies |
| Limited Availability and High Cost | D-Allose is a rare sugar, and its 13C-labeled form is not as commercially available or cost-effective as common tracers like glucose.[7][8] | Plan experiments carefully to minimize waste. Consider enzymatic synthesis of the tracer if feasible. |
| Minimal Intracellular Metabolism | In mammalian cells, D-Allose is poorly metabolized beyond phosphorylation, leading to low incorporation into downstream pathways.[9][1] | Focus on tracing D-Allose uptake and phosphorylation. Use highly sensitive analytical methods. Manage expectations for downstream labeling. |
| Bioactivity of D-Allose | D-Allose can inhibit glycolysis and activate stress-related signaling pathways, thus perturbing the system being measured.[4][6] | Perform dose-response experiments and include appropriate controls with unlabeled D-Allose. |
| Analytical Method Development | The low abundance of potential D-Allose metabolites requires sensitive and specific analytical methods for detection and quantification. | Develop targeted LC-MS/MS methods for D-Allose, D-Allose-phosphate, and other potential downstream metabolites. |
Q2: What kind of experimental setup is recommended for a this compound tracing study?
A2: A recommended experimental workflow is outlined below.
Q3: Which analytical techniques are best suited for this compound tracing?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method due to its high sensitivity and specificity for analyzing polar metabolites like sugars and sugar-phosphates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the analytes.
Q4: Can this compound be used for Metabolic Flux Analysis (MFA)?
A4: While technically possible, the utility of this compound for traditional 13C-MFA of central carbon metabolism is limited due to its low incorporation into these pathways. MFA models would likely show near-zero flux from D-Allose to glycolysis and the TCA cycle. However, it could be used in MFA models specifically designed to quantify D-Allose uptake, phosphorylation, and any other potential, minor metabolic fates.
Experimental Protocols
Protocol 1: General this compound Labeling in Cultured Cells
-
Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest.
-
Acclimation: Culture cells in their normal growth medium.
-
Labeling Medium Preparation: Prepare fresh medium containing the desired concentration of this compound. The concentration should be determined from prior dose-response experiments.
-
Labeling: Remove the normal growth medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard culture conditions.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and other debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extract using LC-MS/MS or GC-MS.
Protocol 2: Analysis of this compound and its Phosphorylated Form by LC-MS
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column for good retention and separation of polar compounds.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily detected as [M-H]- ions.
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of D-Allose and D-Allose-phosphate isotopologues.
Signaling Pathways and Logical Relationships
Potential Metabolic Fate of D-Allose in Mammalian Cells
The diagram below illustrates the limited known metabolic pathway for D-Allose in mammalian cells.
Troubleshooting Logic for Low 13C Enrichment
This decision tree can guide researchers in troubleshooting experiments with low 13C incorporation from this compound.
References
- 1. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 2. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effects of D-Allose on experimental cardiac hypertrophy [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 8. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in D-Allose-13C NMR spectra
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your D-Allose-¹³C NMR experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise is a common challenge in ¹³C NMR spectroscopy, primarily due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My ¹³C NMR spectrum of D-Allose has a very poor signal-to-noise ratio. What steps can I take to improve it?
Answer: A low signal-to-noise ratio can stem from several factors, ranging from sample preparation to the experimental parameters used for data acquisition. Follow this troubleshooting workflow to identify and address the root cause.
Caption: Troubleshooting workflow for low S/N in D-Allose ¹³C NMR.
Step 1: Verify Sample Preparation
The quality of your sample is the most critical factor for a good NMR spectrum.[2]
-
Concentration: Ensure the concentration of your D-Allose sample is as high as possible. For dilute samples, even minor improvements in concentration can significantly reduce the required experiment time.[3]
-
Solvent: Use high-quality, dry deuterated solvents. Contaminants can interfere with the signal and shimming.
-
Sample Purity: Ensure your D-Allose sample is pure. Paramagnetic impurities can severely broaden signals and reduce S/N.
-
Particulates: If your sample solution appears cloudy or contains precipitate, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4] Suspended solids can distort the magnetic field.[4]
Step 2: Check Spectrometer Hardware
Before proceeding to lengthy acquisitions, confirm that the spectrometer is performing optimally.
-
Probe Tuning and Matching: Ensure the probe is correctly tuned to the ¹³C frequency and matched to the impedance of the spectrometer. This is crucial for efficient signal transmission and detection.
-
Shimming: A well-shimmed magnetic field is essential for sharp lines and good S/N. If the autoshim routine fails due to low signal, manual shimming may be necessary.
Step 3: Optimize Acquisition Parameters
Careful optimization of acquisition parameters can yield significant improvements in S/N without requiring additional sample.
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve S/N. The S/N ratio increases with the square root of the number of scans.[4] This means to double the S/N, you must quadruple the number of scans.[4]
Number of Scans (NS) Relative S/N Improvement Relative Experiment Time 128 1x 1x 512 2x 4x 2048 4x 16x 8192 8x 64x -
Pulse Width (Flip Angle): For ¹³C NMR, a smaller pulse angle (e.g., 30° or 45°) is often preferable to a 90° pulse, especially when the relaxation delay is short.[5] This is because it allows for a shorter recycle delay without saturating the signal, which is particularly beneficial for quaternary carbons with long relaxation times.[3][5]
-
Relaxation Delay (D1): The relaxation delay should be long enough to allow the ¹³C nuclei to return to equilibrium before the next pulse. A longer delay can lead to a greater signal.[3] For carbons with long T₁ relaxation times (common for quaternary carbons), a D1 of 1-2 seconds longer than the standard may be necessary.[3] The Nuclear Overhauser Effect (NOE), which enhances the ¹³C signal, also benefits from an adequate relaxation delay.[3][5]
-
Proton Decoupling: Ensure that proton decoupling is active during acquisition to collapse ¹³C-¹H couplings into single, more intense peaks. Also, applying low-power proton irradiation during the relaxation delay provides signal enhancement via the heteronuclear NOE.[5]
Step 4: Consider Advanced Techniques
If the above steps are insufficient, more advanced methods can be employed.
-
Cryoprobe: If available, a cryogenically cooled probe can increase the S/N ratio by a factor of 3-4 compared to a standard room-temperature probe.
-
Hyperpolarization Techniques: Techniques like Dynamic Nuclear Polarization (DNP) can enhance ¹³C signals by several orders of magnitude.[6] These methods transfer spin polarization from electrons to the ¹³C nuclei.[6] Another method, Signal Amplification by Reversible Exchange (SABRE), uses parahydrogen to achieve significant signal enhancements for molecules like sugars.[7][8]
Frequently Asked Questions (FAQs)
Q1: How can I quickly optimize acquisition parameters for my D-Allose sample?
A1: A good starting point is to use a set of optimized default parameters if available on your spectrometer. For example, a set of parameters named "CARBON" has been developed that can double the signal intensity in the same amount of experiment time compared to traditional settings.[5] This involves optimizing the acquisition time (AQ), relaxation delay (D1), and pulse angle. A recommended starting point could be AQ=1.0s, D1=2.0s, and a 30° pulse angle.[5]
Q2: I'm missing the signals for some of the carbon atoms in D-Allose. What could be the cause?
A2: Carbons without directly attached protons, such as quaternary carbons (though not present in D-Allose's basic structure), or carbons with long relaxation times, can be difficult to observe, especially in dilute samples.[3] To address this:
-
Increase the relaxation delay (D1): This gives these carbons more time to relax between pulses.
-
Use a shorter pulse width (smaller flip angle): This can significantly increase the signal for carbons without attached protons.[3]
-
Increase the number of scans: This will help to pull weak signals out of the noise.
Caption: Key relationships for improving S/N in ¹³C NMR.
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it help in ¹³C NMR?
A3: The Nuclear Overhauser Effect is a phenomenon where irradiating protons during the relaxation delay can transfer polarization to nearby ¹³C nuclei, enhancing their signal intensity.[5] This enhancement can theoretically be as high as 200%, effectively tripling the signal strength.[5] The effect is most significant for carbons with directly attached protons. Standard ¹³C NMR pulse programs typically include this feature.[5]
Q4: Are there any specific pulse sequences that are better for carbohydrate samples like D-Allose?
A4: For routine ¹³C spectra, a standard pulse program with proton decoupling (like zgpg30 or zgdc30 on Bruker systems) is usually sufficient.[5] For more detailed structural information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be very useful. DEPT experiments use polarization transfer from protons to carbons and can distinguish between CH, CH₂, and CH₃ groups. A DEPTQ sequence can provide information for all carbon types, including quaternary carbons. However, for carbons without attached protons, the performance may not be better than a standard carbon experiment.[9]
Experimental Protocols
Protocol 1: Standard ¹³C NMR Acquisition for D-Allose
-
Sample Preparation: Dissolve 20-50 mg of D-Allose in 0.5 mL of D₂O. Filter the solution if any particulates are visible.
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the D₂O.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
Shim the magnetic field using an automated or manual procedure.
-
-
Acquisition Parameters (Initial Setup):
-
Data Acquisition: Start the experiment.
-
Processing:
-
Apply an exponential multiplication with a line broadening (LB) of 1.0 Hz to improve S/N.[5]
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
-
Optimization: If the S/N is low, increase the number of scans (e.g., to 1024 or higher) and/or increase the relaxation delay (D1) to 3-5 seconds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 7. Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Toward Optimizing and Understanding Reversible Hyperpolarization of Lactate Esters Relayed from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Troubleshooting low incorporation of D-Allose-13C in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of D-Allose-13C in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Allose and how is it taken up by cells?
A1: D-Allose is a rare sugar, a C-3 epimer of D-glucose.[1][2] Its uptake into cells is mediated by glucose transporters (GLUTs).[1][3] Specifically, studies have shown that D-Allose is absorbed via the sodium-dependent glucose cotransporter 1 (SGLT1), but not GLUT5.[4] Due to its structural similarity to glucose, it can competitively inhibit glucose uptake.[5][6]
Q2: How is D-Allose metabolized by cells?
A2: Unlike D-glucose, D-Allose is not readily metabolized by most cells for energy.[7] A significant portion of D-Allose administered in vivo is excreted in an intact form.[4][8] Its biological effects are often attributed to its influence on signaling pathways rather than direct participation in central carbon metabolism.[5]
Q3: What are the known cellular effects of D-Allose?
A3: D-Allose has been observed to inhibit the proliferation of various cancer cell lines.[8][9] This inhibitory effect is partly due to its ability to upregulate Thioredoxin Interacting Protein (TXNIP).[1][3][10] Increased TXNIP expression leads to the downregulation of GLUT1, a key glucose transporter, thereby reducing the cell's ability to take up glucose.[1][3][10] D-Allose has also been shown to induce autophagy.[7]
Q4: Is D-Allose toxic to cells?
A4: D-Allose is generally considered to have low toxicity and is safe for consumption.[7][8] It has been investigated for various therapeutic applications due to its biological activities.[11]
Q5: Why am I observing low incorporation of this compound into my cells?
A5: Low incorporation of this compound can be attributed to several factors. These include competition with glucose for uptake, the specific expression levels of glucose transporters on your cell line, the concentration of this compound used, and the incubation time. The inherent low metabolic rate of D-Allose also contributes to lower observed incorporation compared to readily metabolized sugars like glucose.
Troubleshooting Guide for Low this compound Incorporation
This guide provides potential causes and solutions for troubleshooting experiments with low this compound incorporation.
| Observation | Potential Cause | Suggested Solution | Expected Outcome |
| Low to no detectable this compound inside the cells. | Competition with Glucose: High glucose concentrations in the medium competitively inhibit D-Allose uptake through GLUTs.[12] | Culture cells in low-glucose or glucose-free medium for a short period before and during incubation with this compound. | Increased uptake of this compound due to reduced competition. |
| Low Transporter Expression: The cell line may have low expression of the specific glucose transporters (e.g., SGLT1) that facilitate D-Allose uptake.[4] | Screen your cell line for the expression of relevant glucose transporters (e.g., via qPCR or Western blot). Consider using a positive control cell line known to express these transporters. | Confirmation of transporter expression levels to determine if they are a limiting factor. | |
| Insufficient Incubation Time: The kinetics of D-Allose uptake may be slow in your cell line. | Perform a time-course experiment, incubating cells with this compound for varying durations (e.g., 1, 4, 12, 24 hours). | Determine the optimal incubation time for maximal this compound incorporation. | |
| Low this compound Concentration: The concentration of this compound in the medium may be too low to achieve detectable intracellular levels. | Perform a dose-response experiment with increasing concentrations of this compound. | Identify the optimal concentration of this compound for your experimental system. | |
| Low incorporation into downstream metabolites. | Minimal Metabolism of D-Allose: D-Allose is not extensively metabolized by most cells.[7] | Focus on measuring the intracellular pool of this compound itself rather than downstream metabolites. | Accurate quantification of D-Allose uptake. |
| Incorrect Analytical Method: The analytical method (e.g., LC-MS, GC-MS) may not be optimized for the detection of this compound or its potential minor metabolic products. | Develop and validate an analytical method specifically for this compound. Use a labeled standard to confirm detection and quantification. | Reliable and sensitive detection of this compound. | |
| High cell death observed. | Nutrient Deprivation: Prolonged incubation in glucose-free medium can lead to cell stress and death. | Minimize the duration of glucose starvation. Ensure the medium is supplemented with other essential nutrients. | Maintained cell viability during the experiment. |
| D-Allose Induced Effects: While generally non-toxic, high concentrations of D-Allose may have unforeseen effects on specific cell lines. | Perform a cell viability assay (e.g., MTT, Trypan Blue) in the presence of the intended this compound concentration. | Confirm that the experimental conditions are not cytotoxic. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay.
-
Treatment: Aspirate the standard medium and replace it with the experimental medium containing varying concentrations of D-Allose. Include a positive control for cell death and a negative control with standard medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: 13C-Labeled Substrate Incorporation Assay
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction.
-
Adaptation (Optional): For steady-state analysis, adapt cells to a medium with unlabeled D-Allose for 24-48 hours.
-
Labeling: Aspirate the medium, wash the cells once with PBS, and add pre-warmed medium containing this compound.
-
Incubation: Incubate for the desired labeling period.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of 13C.
Visualizations
Caption: D-Allose uptake and its effect on glucose metabolism.
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 4. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 6. researchgate.net [researchgate.net]
- 7. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 12. Competition between pentoses and glucose during uptake and catabolism in recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic scrambling in D-Allose-13C experiments
Technical Support Center: D-Allose-13C Experiments
Welcome to the technical support center for this compound labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing isotopic scrambling and ensuring the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of 13C labeling experiments?
A1: Isotopic scrambling refers to the metabolic interconversion of labeled atoms, which leads to the mixing of isotopes into different positions within a molecule.[1] In cell-based expression systems, this is often caused by the activity of endogenous enzymes like transaminases in the host organism's metabolic pathways.[1] This can complicate the interpretation of Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) data, as the final position of the label may not be the one intended.[1][2]
Q2: What is the difference between metabolic steady state and isotopic steady state?
A2: Metabolic steady state is achieved when the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[3] Isotopic steady state, however, is reached when the enrichment of the 13C label in a given metabolite becomes stable.[3] For accurate metabolic flux analysis (MFA), it is crucial to ensure cells have reached an isotopic steady state, which often requires an adaptation phase to the labeling medium for 24-48 hours or several cell doublings.[4]
Q3: Why do my unlabeled control samples show M+1 or M+2 peaks?
A3: The presence of M+1, M+2, or higher mass peaks in unlabeled controls is typically due to the natural isotopic abundance of elements like carbon (¹³C is ~1.1%), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O).[5] This is a natural and expected background signal. It is critical to measure this background and mathematically correct for it in your labeled samples to avoid overestimating ¹³C incorporation.[3][5]
Q4: What are the primary causes of unexpected isotopic scrambling?
A4: The primary causes include:
-
Metabolic pathway activity: Reversible reactions in pathways like glycolysis and the TCA cycle can shuffle carbon atoms. Symmetrical intermediates, such as succinate and fumarate in the TCA cycle, can cause scrambling of positional labels.[6]
-
Enzymatic activity: Endogenous enzymes, particularly transaminases, can move labels between molecules.[1][7]
-
Contamination: Trace amounts of ¹³C in commercially available media or reagents can contribute to background labeling.[5]
-
Kinetic Isotope Effects: Enzymes may process ¹²C-containing molecules at a slightly faster rate than their ¹³C-labeled counterparts, which can influence the labeling patterns of intracellular metabolites.[8]
Q5: How can I minimize isotopic scrambling?
A5: To minimize scrambling:
-
Use cell-free expression systems: These systems have limited metabolic enzymes compared to living cells, significantly reducing scrambling.[1] Inhibitors of amino acid metabolism can be added to further reduce this effect.[1]
-
Optimize labeling time: Conduct time-course experiments to determine the shortest incubation time required to achieve sufficient labeling in your metabolites of interest without excessive scrambling from downstream metabolic cycling.[9]
-
Choose the right tracer: The selection of a specifically labeled D-Allose (e.g., [1-¹³C]-D-Allose vs. [U-¹³C]-D-Allose) can help trace specific pathways and minimize ambiguity.[4][6]
-
Use auxotrophic strains: For recombinant protein expression, using an auxotrophic E. coli strain can alleviate scrambling issues involving certain amino acids.[7]
Troubleshooting Guide
This guide addresses specific issues that can arise during ¹³C labeling experiments and provides actionable solutions.[5]
| Problem | Possible Causes | Recommended Solutions |
| High ¹³C signal in unlabeled control samples | 1. Natural Isotopic Abundance: All molecules with carbon, nitrogen, oxygen, etc., have naturally occurring heavy isotopes.[5] 2. Media/Reagent Contamination: Unlabeled glucose or other substrates may contain trace amounts of ¹³C.[5] 3. Instrument Carryover: Residual labeled material from a previous sample injection contaminates the current run.[5] | 1. Correction Protocol: Analyze unlabeled control samples and use the resulting mass isotopomer distribution (MID) to mathematically correct the MIDs from your labeled samples.[3][5] 2. Quality Control: Use high-purity substrates and reagents. Test new batches for ¹³C contamination. 3. Instrument Wash: Implement a rigorous wash protocol for the analytical instrument (e.g., GC-MS, LC-MS) between sample runs. Run blank injections to confirm the absence of carryover. |
| Low or incomplete label incorporation | 1. Insufficient Incubation Time: The experiment may not have reached isotopic steady state.[3] 2. Slow Metabolic Activity: The cells may have a slow proliferation rate or low metabolic flux through the pathway of interest.[5] 3. Incorrect Tracer Concentration: The concentration of D-Allose-¹³C may be too low relative to unlabeled carbon sources. | 1. Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to determine when labeling plateaus for key downstream metabolites.[4] 2. Optimize Cell Culture: Ensure cells are in an exponential growth phase with optimal nutrient and environmental conditions. 3. Adjust Medium: Increase the concentration of the labeled tracer. Ensure no other unlabeled carbon sources (e.g., from serum) are competing for uptake. |
| Unexpected isotopologue distribution (scrambling) | 1. Metabolic Cycling: The ¹³C label has cycled through reversible pathways (e.g., pentose phosphate pathway) or multiple rounds of a cyclic pathway (e.g., TCA cycle).[6] 2. Contribution from Multiple Pathways: The target metabolite is synthesized from multiple pathways, each contributing a different labeling pattern.[3] 3. In-source Fragmentation (MS): The molecule fragments during ionization in the mass spectrometer, leading to misleading isotopologue patterns. | 1. Dynamic Labeling Experiment: Perform a short-term labeling experiment (isotopically non-stationary) to capture the initial incorporation of the label before extensive cycling occurs.[9][10] 2. Use Multiple Tracers: Conduct parallel experiments with different specifically labeled tracers to deconvolve pathway contributions.[3][6] 3. Optimize MS Method: Adjust ionization energy and other source parameters to minimize fragmentation. Use soft ionization techniques where possible. |
| Poor reproducibility between replicates | 1. Inconsistent Cell States: Variations in cell density, growth phase, or viability across replicates. 2. Inaccurate Quenching/Harvesting: Inconsistent timing or temperature during cell harvesting can alter metabolite levels.[4] 3. Extraction Inefficiency: Inconsistent metabolite extraction across samples. | 1. Standardize Cell Culture: Seed cells at the same density and ensure they are in the same growth phase at the start of the experiment. 2. Rapid and Cold Quenching: Use a standardized and rapid quenching method (e.g., scraping into ice-cold methanol) to halt metabolic activity instantly and consistently.[4] 3. Validate Extraction Protocol: Use an internal standard to normalize for extraction efficiency and ensure the protocol is robust and reproducible. |
Experimental Protocols
Protocol 1: Steady-State ¹³C Labeling with D-Allose
This protocol describes a general workflow for conducting a steady-state metabolic labeling experiment using D-Allose-¹³C in adherent mammalian cells.
-
Cell Culture & Adaptation (Day 1-3):
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Culture cells under standard conditions (e.g., 37°C, 5% CO₂).[4]
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Prepare a labeling medium. For example, use glucose-free DMEM supplemented with the desired final concentration of [U-¹³C₆]-D-Allose and 10% dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.[4]
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To ensure isotopic equilibrium, adapt the cells by culturing them in the labeling medium for at least 24-48 hours. This is a critical but optional step for achieving a true steady state.[4]
-
-
Labeling Experiment (Day 4):
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Metabolite Quenching and Extraction (Day 4):
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To quench metabolism, quickly aspirate the medium and wash the cells with ice-cold saline.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.
-
Incubate the plate at -80°C for 15 minutes to precipitate proteins.[4]
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Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[4]
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Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis:
-
Dry the metabolite extract, typically using a vacuum concentrator.
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Analyze the samples using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify ¹³C incorporation.[4]
-
Protocol 2: Correcting for Natural Isotopic Abundance
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Analyze Unlabeled Samples: Culture and process biological samples in parallel with your labeled experiments, but using only unlabeled D-Allose.[5]
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Acquire Mass Spectra: Obtain high-resolution mass spectra for your target metabolites from these unlabeled control samples.[5]
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Calculate Theoretical Abundance: Use the known natural abundances of all isotopes in your metabolite's chemical formula to calculate the expected mass isotopomer distribution (MID).[5]
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Compare and Correct: Compare the measured MID from your unlabeled control with the theoretical MID. Use this information to apply a correction algorithm or software to your labeled sample data to remove the contribution of naturally abundant isotopes.
Data Presentation
Quantitative data from ¹³C labeling experiments are typically summarized as a Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV).[3] The MID represents the fractional abundance of each isotopologue, from M+0 (all carbons are ¹²C) to M+n (all n carbons are ¹³C).[3]
Table 1: Example MID for a 3-Carbon Metabolite (e.g., Pyruvate) after [U-¹³C₆]-D-Allose Labeling
| Isotopologue | Mass Shift | Control (Unlabeled) Fractional Abundance | Labeled Sample Fractional Abundance | Corrected Labeled Fractional Abundance |
| M+0 | 0 | 0.966 | 0.150 | 0.150 |
| M+1 | +1 | 0.033 | 0.100 | 0.067 |
| M+2 | +2 | 0.001 | 0.050 | 0.049 |
| M+3 | +3 | 0.000 | 0.700 | 0.700 |
| Sum | 1.000 | 1.000 | 1.000 |
Visualizations
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Caption: Decision tree for troubleshooting isotopic scrambling.
References
- 1. synthelis.com [synthelis.com]
- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C labeling experiments at metabolic nonstationary conditions: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Precision in D-Allose-¹³C Flux Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing D-Allose-¹³C for metabolic flux analysis (MFA). Given the unique properties of D-Allose as a rare sugar with limited metabolism in mammalian cells, this guide addresses the specific challenges that may arise during experimentation.
Troubleshooting Guides and FAQs
This section is designed to address common issues encountered during D-Allose-¹³C flux analysis experiments in a direct question-and-answer format.
Experimental Design & Setup
Question: Why am I not seeing significant ¹³C enrichment in my downstream metabolites after labeling with D-Allose-¹³C?
Answer: This is a common and expected observation. Unlike D-glucose, D-Allose is poorly metabolized by most mammalian cells.[1] Its entry into central carbon metabolism is significantly limited. You should not expect to see high levels of ¹³C incorporation into glycolytic or TCA cycle intermediates. The primary labeled species you are likely to detect is D-Allose-¹³C itself and potentially a phosphorylated form, D-Allose-phosphate.[2][3][4][5] The experimental goal may need to shift from quantifying high-flux pathways to tracing the limited entry and potential alternative metabolic fates of D-Allose.
Question: How long should my D-Allose-¹³C labeling experiment be?
Answer: Due to the slow and limited uptake and metabolism of D-Allose, a longer incubation time compared to glucose-based MFA is likely necessary. While glycolytic intermediates can reach isotopic steady state within minutes to hours with ¹³C-glucose, you may need to perform time-course experiments over a longer duration (e.g., 12, 24, 48 hours) to detect any measurable incorporation and to determine if an isotopic steady state is achievable.[6][7] Given the low metabolic activity, an isotopically non-stationary MFA (INST-MFA) approach and corresponding software may be more appropriate.[8][9][10][11]
Question: What concentration of D-Allose-¹³C should I use in my culture medium?
Answer: The optimal concentration will depend on your cell line and experimental goals. However, since uptake is not as efficient as glucose, you may need to use a higher concentration than you would for a ¹³C-glucose tracer. It is advisable to perform a dose-response experiment to assess cytotoxicity and uptake efficiency before proceeding with a full flux analysis experiment.
Sample Analysis & Data Interpretation
Question: My GC-MS/NMR signal for labeled metabolites is very low. How can I improve detection?
Answer:
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Increase Sample Amount: Concentrate your cell extracts or increase the initial number of cells harvested.
-
Optimize Instrumentation: For GC-MS, use Selected Ion Monitoring (SIM) mode to increase sensitivity for specific mass fragments of interest.[12] For NMR, increase the number of scans to improve the signal-to-noise ratio. Be aware that this will also increase the experiment time.[13]
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Derivatization: Ensure your derivatization protocol for GC-MS is efficient for D-Allose and its potential phosphorylated forms.
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Focus on Key Metabolites: Instead of a broad scan, focus your analytical efforts on detecting D-Allose-¹³C and D-Allose-phosphate-¹³C.
Question: How do I correct for natural ¹³C abundance in my low-enrichment samples?
Answer: Correcting for the natural abundance of stable isotopes is a critical step in all MFA experiments, but it is especially important when dealing with low enrichment from a tracer like D-Allose-¹³C. This correction is typically performed by analyzing a parallel unlabeled sample and using established algorithms to subtract the contribution of naturally occurring isotopes from your labeled samples.[14] Several MFA software packages can perform this correction automatically.
Question: The flux values calculated by my software have very large error bars or are non-identifiable. What could be the cause?
Answer: This issue often arises from insufficient labeling information, which is highly probable in a D-Allose-¹³C experiment.
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Insufficient Labeling: If D-Allose-¹³C is not significantly metabolized, there will not be enough distinct labeling patterns in downstream metabolites to constrain the flux calculations for central metabolic pathways.
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Model Misspecification: Your metabolic model may not accurately represent D-Allose metabolism. Since its pathways are not well-defined in many cell types, a standard model based on glucose metabolism may not be appropriate.
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Isotopic Non-Stationary State: If your cells have not reached an isotopic steady state, using a steady-state MFA model will produce inaccurate results. In this case, an INST-MFA model is required.[6][7]
Quantitative Data Tables
The precision of a ¹³C-MFA experiment is dependent on the quality of the tracer and the accuracy of the analytical measurements.
Table 1: Typical Specifications for ¹³C-Labeled Tracers
| Parameter | Typical Value | Importance for D-Allose-¹³C MFA |
| Isotopic Purity | >98% | Essential to ensure that the observed labeling is from the intended tracer and not from isotopic impurities. |
| Chemical Purity | >99% | Prevents other chemical contaminants from interfering with cell metabolism or analytical measurements. |
| Enrichment | Atom % ¹³C >99% | High enrichment maximizes the signal from the tracer, which is critical given the expected low incorporation of D-Allose. |
Researchers should always verify the certificate of analysis for their specific lot of D-Allose-¹³C.
Table 2: Comparison of Analytical Platforms for ¹³C-Enrichment Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Low (nanomole to micromole range)[15] |
| Information Provided | Mass isotopomer distributions (MIDs) of metabolites and their fragments.[16] | Positional isotopomer (isotopologue) information without fragmentation.[13] |
| Sample Preparation | Requires derivatization to make metabolites volatile.[12] | Minimal sample preparation required.[17][18] |
| Accuracy of Low Enrichment | Can be challenging to accurately quantify enrichments below 1%.[19] | Can provide accurate measurement of ¹³C enrichment but may underestimate the unlabeled fraction.[17] |
| Recommendation for D-Allose-¹³C | Recommended for initial screening due to higher sensitivity. | Useful for identifying the specific positions of ¹³C incorporation if sufficient sample is available. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Protocol 1: D-Allose-¹³C Labeling of Adherent Mammalian Cells
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Cell Seeding: Seed cells in culture plates (e.g., 6-well or 10 cm dishes) to reach approximately 80% confluency at the time of the experiment.[20]
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Media Preparation: Prepare a custom culture medium. For example, use glucose-free DMEM and supplement it with dialyzed fetal bovine serum (to minimize unlabeled sugars), necessary amino acids, and your D-Allose-¹³C tracer at the desired concentration.[20]
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Adaptation Phase: To achieve an isotopic steady state, it is recommended to adapt the cells to the labeling medium for a period equivalent to several cell doublings. However, for D-Allose, which is poorly metabolized, this may not be feasible or necessary. An INST-MFA approach may be more suitable.
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed D-Allose-¹³C labeling medium.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24 hours). For time-course experiments, have separate plates for each time point.
Protocol 2: Metabolite Quenching and Extraction
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Quenching: To halt all enzymatic activity, rapidly quench the cells. Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol at -80°C).[21]
-
Cell Harvesting: Place the culture dish on dry ice and incubate for 10-15 minutes. Scrape the cells in the quenching solution and transfer the cell slurry to a pre-chilled tube.
-
Extraction: Lyse the cells by methods such as sonication or freeze-thaw cycles. Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. For biphasic extraction to separate polar and nonpolar metabolites, a chloroform layer can be added.[12]
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
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Derivatization: The dried metabolite extract must be derivatized to make the compounds volatile for gas chromatography. A common method is silylation.
-
Add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to the dried extract.
-
Add 50 µL of a solvent like acetonitrile or pyridine.
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Incubate the mixture at a high temperature (e.g., 70-95°C) for 60-90 minutes to allow the reaction to complete.[22]
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Cool the sample to room temperature and transfer the supernatant to a GC-MS vial with an insert for analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for D-Allose-¹³C metabolic flux analysis.
Central Carbon Metabolism
Caption: Potential entry points of D-Allose-¹³C into central carbon metabolism.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. shimadzu.com [shimadzu.com]
Best practices for D-Allose-13C experimental controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Allose-13C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing a this compound labeling experiment?
A1: A successful this compound experiment hinges on careful planning. Key considerations include selecting the appropriate labeling strategy (e.g., steady-state vs. kinetic), determining the optimal concentration of this compound, and establishing the appropriate labeling duration to achieve sufficient incorporation into downstream metabolites. It is also crucial to include proper experimental controls to ensure data validity and accurate interpretation.
Q2: What are the essential positive and negative controls for a this compound experiment?
A2: Proper controls are fundamental to interpreting your results accurately.
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Unlabeled Control: Cells cultured with unlabeled D-Allose at the same concentration as the labeled condition. This control is essential for determining the natural isotopic abundance of metabolites and identifying any background interference.[1]
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No-Sugar Control: Cells cultured in a medium lacking both labeled and unlabeled D-Allose. This helps to assess the baseline metabolic state and the cells' reliance on other carbon sources.
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Positive Control (Optional but Recommended): Cells cultured with a well-characterized 13C-labeled substrate, such as [U-13C]-Glucose. This can help validate the experimental setup, including cell handling, metabolite extraction, and analytical methods.
Q3: How can I minimize isotopic interference in my this compound experiments?
A3: Isotopic interference arises from the natural abundance of heavy isotopes of elements like carbon, oxygen, nitrogen, and sulfur, which can obscure the signal from your 13C label.[1] To minimize this:
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High-Resolution Mass Spectrometry: Use a mass spectrometer with high resolving power to distinguish between 13C-labeled peaks and those from other naturally occurring heavy isotopes.
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Correction for Natural Abundance: Always analyze unlabeled control samples to determine the natural isotopologue distribution. This data is then used to mathematically correct the mass isotopomer distributions (MIDs) of your labeled samples.[1]
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Purity of Labeled Substrate: Ensure the this compound you are using has high isotopic purity to minimize contributions from unlabeled or partially labeled molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Issue 1: Low or No Incorporation of 13C into Target Metabolites
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Possible Cause: Insufficient labeling time or this compound concentration.
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Solution: Optimize the labeling duration and concentration of this compound. Perform a time-course and concentration-response experiment to determine the optimal conditions for your specific cell type and experimental goals.
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Possible Cause: Poor uptake of D-Allose by the cells.
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Solution: Verify that your cell type can transport and metabolize D-Allose. While D-Allose is a rare sugar, some cells can take it up, potentially through glucose transporters.[2] If uptake is an issue, consider alternative delivery methods or cell types.
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Possible Cause: Rapid consumption of the labeled substrate.
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Solution: Monitor the concentration of this compound in the culture medium over time. If it is rapidly depleted, you may need to replenish the medium during the experiment or use a higher initial concentration.[3]
Issue 2: High Background Signal in Unlabeled Controls
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Possible Cause: Natural isotopic abundance.
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Solution: This is expected. Run unlabeled controls and use appropriate software to correct for the natural abundance of heavy isotopes in your labeled samples.[1]
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Possible Cause: Contamination of media or reagents with 13C-labeled compounds.
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Solution: Use fresh, high-quality reagents and screen your media components for any potential 13C contamination.
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Possible Cause: Carryover in the analytical instrument (e.g., LC-MS).
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Solution: Implement a rigorous wash protocol for your LC-MS system between sample injections to prevent carryover from highly labeled samples to subsequent runs.[1]
Issue 3: Unexpected Isotopologue Distribution Patterns
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Possible Cause: Contribution from alternative metabolic pathways.
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Solution: D-Allose can be metabolized, and its carbon backbone can be incorporated into various downstream metabolites. The observed labeling patterns will reflect the activity of these pathways. Consider the known metabolic fates of D-Allose and how they might influence the labeling of your metabolites of interest.
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Possible Cause: Isotopic non-steady state.
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Solution: If you are aiming for steady-state labeling, ensure that your cells have been cultured in the this compound containing medium for a sufficient number of cell doublings to achieve isotopic equilibrium. For many metabolites, this can take 24-72 hours.[3][4]
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Cell Culture Experiments
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5 - 25 mM | The optimal concentration will depend on the cell type and experimental goals. A concentration titration is recommended. |
| Labeling Duration | 24 - 72 hours | For steady-state analysis, a longer duration covering multiple cell doublings is necessary. For kinetic studies, shorter time points will be required.[3][4] |
| Cell Density | 70-80% confluency at harvest | This ensures that cells are in a proliferative state and actively metabolizing the labeled substrate.[5] |
| Medium | Glucose-free and supplemented with dialyzed serum | To minimize competition from unlabeled glucose and other carbon sources.[3] |
Experimental Protocols
Protocol 1: Steady-State this compound Labeling in Cultured Cells
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Cell Seeding: Seed cells in a 6-well plate and culture until they reach approximately 50% confluency.
-
Medium Preparation: Prepare a glucose-free culture medium supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 10 mM). Prepare a parallel medium with unlabeled D-Allose for the control group.
-
Labeling: Remove the existing medium and replace it with the this compound containing medium or the unlabeled control medium.
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Incubation: Incubate the cells for 24-72 hours, or for a duration that allows for at least two cell doublings, to achieve isotopic steady state.[4]
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Metabolite Extraction:
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Quickly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[5]
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Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
-
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LC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography to determine the mass isotopologue distributions of target metabolites.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: D-Allose induced signaling pathway in cancer cells.[6]
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining data analysis for D-Allose-13C tracer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Allose-13C as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is D-Allose and why is it used as a metabolic tracer?
A1: D-Allose is a rare sugar, an epimer of D-glucose. Its structural similarity to glucose allows it to be taken up by cells through glucose transporters.[1] Using 13C-labeled D-Allose enables researchers to trace its metabolic fate and explore pathways that may be distinct from glucose metabolism. This is particularly relevant in fields like cancer research and drug development, where altered metabolic pathways are of interest.
Q2: What is the expected metabolic fate of D-Allose in mammalian cells?
A2: Unlike D-glucose, which is readily metabolized through glycolysis, D-allose appears to have limited catabolism in mammalian cells. Studies on the related rare sugar D-allulose have shown it to be poorly metabolized in human and rat hepatocytes.[2][3][4][5][6] This suggests that D-Allose may not significantly enter the central carbon metabolism (glycolysis, TCA cycle). Instead, it may be phosphorylated to D-allose-phosphate and accumulate intracellularly.[7][8][9]
Q3: How does D-Allose uptake compare to D-glucose uptake?
A3: D-Allose is taken up by cells, in part, through glucose transporters.[1] However, the efficiency of transport and subsequent metabolism may be lower than that of D-glucose. Some studies suggest that D-allose uptake can occur via diffusion as well.[10]
Q4: Can I expect to see high 13C enrichment in downstream metabolites like lactate and TCA cycle intermediates?
A4: Based on current evidence, it is unlikely that you will observe high levels of 13C enrichment in metabolites downstream of glycolysis and in the TCA cycle. The metabolic activity of D-allose in mammalian cells appears to be low.[2][3][4][5][6] Researchers should primarily look for the accumulation of 13C-labeled D-allose and its phosphorylated form, D-allose-phosphate.
Q5: What are the primary applications of this compound tracer studies?
A5: this compound tracer studies are valuable for:
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Investigating the activity of hexose transporters.
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Studying the kinetics of intracellular sugar phosphorylation.
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Exploring the potential of D-allose as a therapeutic agent by examining its effects on cell signaling and metabolism, independent of its role as a major energy source.
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Understanding the metabolic reprogramming in diseases where glucose metabolism is altered.
Troubleshooting Guides
Issue 1: Low or No Detectable 13C Enrichment in Central Carbon Metabolism Metabolites
Question: I have performed a this compound tracer experiment but I cannot detect any significant 13C enrichment in glycolytic intermediates or TCA cycle metabolites. What could be the reason?
Answer:
This is a common and expected observation in this compound tracer studies with mammalian cells. Here's a step-by-step guide to troubleshoot and interpret your results:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Metabolism of D-Allose | This is the most likely reason. D-allose is not readily catabolized in mammalian cells.[2][3][4][5][6] Action: Shift your analytical focus from downstream metabolites to the intracellular accumulation of [13C]D-allose and its phosphorylated form, [13C]D-allose-phosphate.[7][8][9] |
| Inefficient Cellular Uptake | While D-allose can be transported into cells, the rate may be slow.[10] Action: 1. Increase the concentration of this compound in your culture medium. 2. Extend the labeling period to allow for more significant intracellular accumulation. 3. Verify the expression of glucose transporters in your cell line. |
| Analytical Sensitivity | The low levels of 13C incorporation may be below the detection limit of your mass spectrometer. Action: 1. Increase the amount of cell material for metabolite extraction. 2. Optimize your mass spectrometry method for the detection of sugar phosphates. 3. Use a targeted approach (e.g., Selected Reaction Monitoring - SRM) to enhance sensitivity for D-allose-6-phosphate. |
| Metabolite Extraction Inefficiency | Sugar phosphates can be challenging to extract efficiently. Action: Ensure your extraction protocol is optimized for polar metabolites. A common method is a cold solvent extraction with a mixture like 80% methanol. |
Logical Flow for Troubleshooting Low Enrichment:
Issue 2: Difficulty in Detecting and Quantifying D-Allose-6-Phosphate
Question: I am trying to measure [13C]D-allose-6-phosphate, but I am facing challenges with its detection and quantification. What can I do?
Answer:
Detecting and quantifying sugar phosphates can be complex due to their isomeric nature and chromatographic behavior. Here are some strategies:
Methodologies for D-Allose-6-Phosphate Analysis:
| Technique | Protocol and Considerations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatography: Use a column designed for polar metabolites, such as HILIC or anion-exchange chromatography, to separate sugar phosphate isomers. Mass Spectrometry: Employ high-resolution mass spectrometry to accurately identify the mass of D-allose-6-phosphate. Use tandem MS (MS/MS) to generate specific fragmentation patterns that can help distinguish it from other hexose phosphates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization: Sugar phosphates are not volatile and require derivatization (e.g., silylation) before GC-MS analysis. This can create unique fragmentation patterns for identification.[11] Analysis: Analyze the fragmentation patterns to identify ions specific to the derivatized D-allose-6-phosphate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Requires a larger amount of biological material compared to MS. Analysis: Can provide structural information to unambiguously identify D-allose-6-phosphate and the position of the 13C label. |
Experimental Workflow for D-Allose-6-Phosphate Detection:
Experimental Protocols
Protocol 1: Steady-State 13C-D-Allose Labeling in Adherent Mammalian Cells
Objective: To determine the intracellular accumulation of 13C-D-Allose and its phosphorylated form.
Materials:
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Cell line of interest
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Standard cell culture medium (e.g., DMEM)
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Glucose-free DMEM
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[U-13C6]-D-Allose
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Dialyzed Fetal Bovine Serum (dFBS)
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Phosphate-Buffered Saline (PBS)
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Cold 80% Methanol
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Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium:
-
Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water.
-
Add necessary supplements and substitute normal glucose with [U-13C6]-D-Allose at the desired final concentration (e.g., 10 mM).
-
Add 10% dFBS.
-
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, adapt cells to a medium containing unlabeled D-allose (at the same concentration as the labeled tracer) for at least 24-48 hours to allow metabolic adaptation.
-
Labeling:
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Aspirate the standard or adaptation medium from the cells and wash once with PBS.
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Add the pre-warmed 13C-D-Allose labeling medium to the wells.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours or until the labeling of intracellular D-allose has plateaued.
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
Signaling Pathway: D-Allose Entry into Metabolism
The initial steps of D-Allose metabolism in organisms that can utilize it involve phosphorylation and isomerization to enter the glycolytic pathway.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 5. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for cellular phosphorylation products of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Metabolic Pathways: A Comparative Guide to D-Allose-13C and Other Isotopic Tracers
For researchers, scientists, and drug development professionals, the accurate validation of novel metabolic pathways is paramount. Isotopic tracers are indispensable tools in this endeavor, allowing for the precise tracking of atoms through complex biochemical networks. This guide provides a comprehensive comparison of D-Allose-13C with other commonly used isotopic tracers, supported by experimental data and detailed protocols to aid in the design and execution of robust metabolic flux analysis experiments.
Introduction to Metabolic Pathway Validation with Isotopic Tracers
Metabolic flux analysis (MFA) using stable isotopes like Carbon-13 (13C) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] By supplying cells with a 13C-labeled substrate, researchers can trace the incorporation of the labeled carbon atoms into various downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions, are then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate active metabolic pathways and quantify the flux through them.[1][3][4] The choice of the 13C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the determined metabolic fluxes.[5][6][7]
Comparison of this compound with Alternative Tracers
The selection of an appropriate isotopic tracer is contingent on the specific metabolic pathways under investigation. While [U-13C]-glucose is a widely used tracer for central carbon metabolism, other labeled substrates can provide more precise information for specific pathways. This section compares the utility of this compound with other common tracers.
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered attention for its various biological activities.[8][9] Its distinct metabolic pathway offers unique opportunities for tracing specific metabolic routes. In Escherichia coli, D-allose is metabolized via the Embden–Meyerhoff–Parnas (EMP) pathway after being converted to D-fructose 6-phosphate through a series of enzymatic reactions involving D-allose kinase, D-allose-6-phosphate isomerase, and D-psicose-6-phosphate 3-epimerase.[8][10]
| Tracer | Primary Metabolic Entry Point | Key Pathways Illuminated | Advantages | Potential Limitations |
| This compound | D-Allose-6-Phosphate -> D-Psicose-6-Phosphate -> D-Fructose-6-Phosphate | Glycolysis (downstream of Fructose-6-Phosphate), Pentose Phosphate Pathway, TCA Cycle | - May provide specific insights into the upper glycolytic pathway. - Can help to resolve fluxes around the fructose-6-phosphate node. | - Metabolism may be cell-type specific and less universally active than glucose metabolism. - Commercial availability of 13C-labeled D-allose may be limited. |
| [1,2-13C2]glucose | Glucose-6-Phosphate | Glycolysis, Pentose Phosphate Pathway (PPP) | - Provides precise estimates for glycolysis and the PPP.[5][7] - Outperforms the more common [1-13C]glucose for these pathways.[5][7] | - Less informative for the later stages of the TCA cycle compared to glutamine tracers. |
| [U-13C6]glucose | Glucose-6-Phosphate | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | - Provides a global view of glucose metabolism. - Widely used and well-characterized. | - May not provide the highest precision for specific pathway fluxes compared to uniquely labeled tracers. |
| [U-13C5]glutamine | α-ketoglutarate (TCA Cycle) | Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Amino Acid Metabolism | - Preferred isotopic tracer for the analysis of the TCA cycle.[5][7] - Essential for studying cancer cell metabolism where glutaminolysis is often upregulated. | - Provides limited information about glycolysis and the pentose phosphate pathway. |
Experimental Protocols
The following provides a generalized, high-level protocol for a 13C metabolic flux analysis experiment. Specific details will need to be optimized based on the cell type, tracer, and analytical instrumentation.
Key Experiment: 13C Metabolic Flux Analysis
Objective: To quantify the intracellular metabolic fluxes in a biological system using a 13C-labeled tracer.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium to ensure a metabolic and isotopic steady state.[6]
-
Introduce the 13C-labeled substrate (e.g., this compound, [1,2-13C2]glucose) at a known concentration. The labeling duration should be sufficient to achieve isotopic steady state in the metabolites of interest, which can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[11]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically using cold methanol or other solvent mixtures, to prevent further enzymatic reactions.[6]
-
Extract intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Analysis:
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Utilize specialized software (e.g., Metran, OpenFlux, 13CFLUX) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to a stoichiometric model of the metabolic network.[2][13]
-
Perform a goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes to ensure statistical robustness.[13]
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are crucial for understanding the flow of atoms through metabolic networks and the steps involved in experimental procedures.
Caption: Metabolism of this compound and its entry into central carbon metabolism.
Caption: A generalized workflow for conducting a 13C metabolic flux analysis experiment.
Conclusion
The validation of novel metabolic pathways is a complex but essential process in biological research and drug development. The use of 13C-labeled tracers, particularly when coupled with metabolic flux analysis, provides a quantitative and dynamic view of cellular metabolism. While this compound presents a novel tool for probing specific aspects of carbohydrate metabolism, its utility must be considered in the context of the biological system and the specific research questions being addressed. A careful comparison with established tracers like [1,2-13C2]glucose and [U-13C5]glutamine, along with rigorous experimental design and data analysis, will enable researchers to confidently elucidate and validate new metabolic pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbial-metabolism-and-biotechnological-production-of-d-allose - Ask this paper | Bohrium [bohrium.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to D-Allose-13C and U-13C-Glucose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two isotopic tracers, D-Allose-13C and Uniformly Labeled-13C-Glucose (U-13C-Glucose), for use in metabolic research. While U-13C-Glucose is a cornerstone of metabolic flux analysis, the utility of this compound as a tracer is fundamentally limited by its distinct metabolic fate. This document outlines the known metabolic pathways of both sugars, presents experimental data for U-13C-Glucose, and provides a detailed experimental protocol for its use.
Introduction to Metabolic Tracers
Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as 13C, researchers can track the incorporation of the labeled atoms into downstream metabolites. This allows for the quantification of metabolic fluxes and the identification of active pathways, providing critical insights into cellular physiology in both healthy and diseased states. An ideal metabolic tracer is readily taken up by cells and actively participates in the metabolic network of interest.
U-13C-Glucose: The Gold Standard for Tracing Central Carbon Metabolism
U-13C-Glucose, in which all six carbon atoms are replaced with the 13C isotope, is extensively used to probe central carbon metabolism. Its robust participation in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle makes it an invaluable tool for understanding cellular energy production and biosynthetic precursor synthesis.
Metabolic Fate and Applications of U-13C-Glucose
Once transported into the cell, U-13C-Glucose is rapidly phosphorylated and enters glycolysis, where it is converted to pyruvate. This 13C-labeled pyruvate can then enter the mitochondria and fuel the TCA cycle, leading to the labeling of TCA cycle intermediates and associated amino acids. Alternatively, early glycolytic intermediates can be shunted into the PPP, resulting in labeled ribose for nucleotide synthesis. This extensive and predictable distribution of the 13C label allows for precise quantification of the relative and absolute fluxes through these critical pathways.
Quantitative Data from U-13C-Glucose Tracing Studies
The tables below summarize the expected labeling patterns in key metabolites when cells are cultured with U-13C-Glucose. The mass isotopologue distribution (MID) reflects the number of 13C atoms incorporated into each molecule.
Table 1: Expected Mass Isotopologue Distribution (MID) in Glycolytic and PPP Intermediates from U-13C-Glucose
| Metabolite | Abbreviation | Major Labeled Isotopologue | Expected Fractional Abundance | Pathway Indicated |
| Glucose-6-phosphate | G6P | M+6 | High | Glucose Uptake |
| Fructose-6-phosphate | F6P | M+6 | High | Glycolysis |
| 3-Phosphoglycerate | 3-PG | M+3 | High | Glycolysis |
| Pyruvate | Pyr | M+3 | High | Glycolysis |
| Lactate | Lac | M+3 | High | Anaerobic Respiration |
| Ribose-5-phosphate | R5P | M+5 | Moderate | Pentose Phosphate Pathway |
Table 2: Expected Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates from U-13C-Glucose
| Metabolite | Abbreviation | Major Labeled Isotopologue | Expected Fractional Abundance | Pathway Indicated |
| Citrate | Cit | M+2 | High | TCA Cycle (1st turn) |
| α-Ketoglutarate | α-KG | M+2 | High | TCA Cycle (1st turn) |
| Succinate | Suc | M+2 | High | TCA Cycle (1st turn) |
| Malate | Mal | M+2 | High | TCA Cycle (1st turn) |
| Aspartate | Asp | M+2 | High | Anaplerosis/Cataplerosis |
| Glutamate | Glu | M+2 | High | Anaplerosis/Cataplerosis |
Note: The fractional abundance will vary depending on the cell type, metabolic state, and duration of labeling.
This compound: A Poorly Metabolized Analog with Limited Tracer Utility
D-Allose is a rare sugar and a C3 epimer of D-glucose. Despite its structural similarity to glucose, its metabolic fate is drastically different, rendering this compound largely unsuitable for tracing central carbon metabolism.
Metabolic Fate of D-Allose
Studies have shown that D-Allose is poorly metabolized by mammalian cells. While it can be transported into cells, its subsequent catabolism is minimal. Research indicates that D-Allose can be phosphorylated to D-allose-6-phosphate, but its entry into glycolysis is highly inefficient.[1][2] Consequently, the vast majority of intracellular D-Allose is not further metabolized and is eventually excreted from the cell.[3] This metabolic inertia prevents the 13C label from this compound from being incorporated into downstream metabolites of central carbon pathways.
Comparative Performance as a Metabolic Tracer
Due to its limited metabolism, this compound does not serve as an effective tracer for glycolysis, the PPP, or the TCA cycle. Unlike U-13C-Glucose, which enriches a wide array of metabolic intermediates, this compound would primarily be detected as labeled D-allose and D-allose-6-phosphate within the cell. This makes it a poor choice for researchers aiming to quantify metabolic fluxes in central carbon metabolism. However, its unique biological activities, such as anti-inflammatory and anti-proliferative effects, may warrant its use in studies specifically investigating the mechanisms of these phenomena, where tracing its limited metabolic interactions could be of interest.[4][5]
Table 3: Comparative Summary of this compound and U-13C-Glucose as Metabolic Tracers
| Feature | This compound | U-13C-Glucose |
| Cellular Uptake | Yes | Yes |
| Metabolism | Minimal, primarily phosphorylation | Extensive (Glycolysis, PPP, TCA Cycle) |
| Primary Labeled Species | This compound, D-Allose-6-phosphate-13C | Wide range of central carbon metabolites |
| Utility for Flux Analysis | Very Low | High |
| Primary Application | Investigating D-Allose-specific effects | Quantifying central carbon metabolism |
Experimental Protocols
Detailed Methodology for U-13C-Glucose Metabolic Tracing in Mammalian Cells
This protocol provides a general framework for a U-13C-Glucose tracing experiment in cultured mammalian cells.
1. Cell Culture and Media Preparation:
-
Culture mammalian cells of interest to mid-log phase in standard growth medium.
-
Prepare a labeling medium by supplementing glucose-free RPMI-1640 (or other appropriate base medium) with 10 mM U-13C-Glucose, 10% dialyzed fetal bovine serum, and penicillin/streptomycin.
2. Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed U-13C-Glucose labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) to allow for the incorporation of the 13C label into intracellular metabolites to reach a steady state.
3. Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
4. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Collect data in full scan mode to detect all mass isotopologues of the metabolites of interest.
5. Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of all its isotopologues.
-
Correct the raw MIDs for the natural abundance of 13C.
-
Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Visualizations
Metabolic Pathways
Caption: Metabolic fate of U-13C-Glucose.
Caption: Limited metabolic fate of this compound.
Experimental Workflow
Caption: Workflow for a U-13C-Glucose tracing experiment.
Conclusion
U-13C-Glucose stands as a robust and informative tracer for dissecting the complexities of central carbon metabolism. Its active participation in key metabolic pathways allows for detailed flux analysis, providing invaluable data for researchers in various fields. In contrast, this compound is not a suitable tracer for these purposes due to its minimal intracellular metabolism. While D-Allose possesses interesting biological properties that merit investigation, its utility as a metabolic tracer for central energy pathways is negligible. Researchers should carefully consider the metabolic fate of a potential tracer when designing stable isotope labeling experiments to ensure the generation of meaningful and interpretable data.
References
D-Allose-13C as an Internal Standard for Quantitative Metabolomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative metabolomics, the accuracy and reliability of analytical measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of D-Allose-13C as a potential internal standard against other commonly used alternatives for the quantitative analysis of metabolites, particularly sugars.
The Critical Role of Internal Standards in Quantitative Metabolomics
Internal standards are essential for correcting analytical variability that can arise during sample preparation, extraction, derivatization, and analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, but be distinguishable by the mass spectrometer. Stable isotope-labeled compounds, such as those uniformly labeled with Carbon-13 (¹³C), are considered the gold standard for internal standardization in MS-based metabolomics.[1] Their co-elution with the corresponding unlabeled analyte allows for effective correction of matrix effects and variations in ionization efficiency, leading to more accurate and precise quantification.[2][3]
This compound: A Promising Candidate for Sugar Metabolomics
D-Allose is a rare aldohexose, a C-3 epimer of D-glucose.[4][5] Its scarcity in nature and distinct stereochemistry make its ¹³C-labeled counterpart, this compound, an intriguing candidate as an internal standard, especially for studies focusing on carbohydrate metabolism.
Physicochemical Properties of D-Allose Relevant to its Use as an Internal Standard:
| Property | Description | Reference |
| Chemical Formula | C₆H₁₂O₆ | [6] |
| Molar Mass | Approximately 180.16 g/mol (unlabeled) | [7] |
| Structure | Aldohexose, C-3 epimer of D-glucose | [4][5] |
| Solubility | Soluble in water | [8] |
| Biological Presence | Found in trace amounts in human serum and some plants | [9] |
The low natural abundance of D-Allose minimizes the risk of interference from endogenous levels in biological samples, a crucial characteristic for an internal standard.[9] Furthermore, being a hexose, its chromatographic behavior is expected to be similar to other important monosaccharides like glucose and fructose, making it a potentially suitable internal standard for a class of compounds.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific analytes being quantified. For sugar analysis, several options are available, each with its own set of advantages and disadvantages.
| Internal Standard | Advantages | Disadvantages | Suitability for Sugar Analysis |
| This compound | - Low natural abundance reduces background interference.- As a hexose, it is structurally similar to key sugars like glucose and fructose.- Co-elution with other hexoses can effectively correct for matrix effects. | - Limited commercial availability and potentially high cost.- Lack of extensive validation data in published literature. | Potentially high, especially for targeted analysis of hexoses. |
| Uniformly ¹³C-Labeled Yeast/Algal Extracts | - Provides a wide range of ¹³C-labeled metabolites, including sugars, amino acids, and organic acids.- Cost-effective for untargeted or broad-spectrum targeted metabolomics. | - The concentration of each individual labeled metabolite is not precisely known, requiring careful characterization.- May introduce complexity to the sample matrix. | High, as it contains a mixture of relevant labeled sugars. |
| ¹³C-Labeled Glucose | - Commercially available and widely used.- Ideal for quantifying glucose and closely related isomers. | - Not suitable for accurately quantifying sugars with different chromatographic retention times or ionization efficiencies. | High for glucose-centric studies, but less ideal for broader sugar profiling. |
| Deuterated Analogs (e.g., Glucose-d7) | - Can be effective for quantification. | - Potential for isotopic exchange (H/D exchange).- Chromatographic separation from the unlabeled analyte can sometimes occur. | Moderate, with the caveat of potential isotopic instability. |
| Structurally Similar, Non-Isotopically Labeled Compounds (e.g., a different, rare sugar) | - Can correct for some variability. | - Does not co-elute with the analyte of interest.- Fails to correct for matrix effects and ionization suppression as effectively as an isotopic analog. | Low, as it does not meet the criteria of an ideal internal standard. |
Experimental Workflow for a Typical Quantitative Metabolomics Study
The following diagram illustrates a generalized workflow for a quantitative metabolomics experiment utilizing an internal standard like this compound.
Experimental Protocols
Sample Preparation and Extraction
A detailed protocol for the extraction of polar metabolites from a biological matrix, incorporating an internal standard, is provided below.
-
Sample Thawing and Aliquoting: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution) to each sample.
-
Protein Precipitation and Metabolite Extraction: Add 200 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube for LC-MS analysis.
LC-MS Analysis
For the analysis of polar metabolites like sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole (QqQ) mass spectrometer is a common and effective approach.
-
LC Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is suitable for retaining and separating polar compounds.
-
Mobile Phases: A gradient of acetonitrile and water, both containing a small amount of an additive like ammonium acetate, is typically used.
-
MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard are monitored.
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
Conclusion
This compound presents several desirable characteristics for an internal standard in quantitative metabolomics, particularly for the analysis of sugars. Its low natural abundance and structural similarity to key metabolic intermediates are significant advantages. However, the current lack of extensive validation studies and potentially limited commercial availability are factors to consider.
For broad, untargeted, or semi-targeted metabolomics studies, uniformly ¹³C-labeled biological extracts offer a practical and cost-effective solution for internal standardization across a wide range of compound classes. For highly targeted and validated assays focusing on specific hexoses, this compound holds considerable promise and warrants further investigation to establish its performance characteristics in diverse biological matrices. The choice of the most appropriate internal standard will ultimately depend on the specific goals of the metabolomics study, the analytes of interest, and the available resources.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-Allose, ketol, TMS [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of D-Allose-¹³C Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of labeled compounds is paramount for accurate interpretation of experimental data. This guide provides a comparative assessment of the specificity of D-Allose-¹³C labeling versus the well-established D-glucose-¹³C labeling in mammalian cells. Due to a scarcity of direct comparative studies, this guide synthesizes existing knowledge on their individual metabolic pathways and presents a framework for conducting such comparative experiments.
D-Allose, a rare hexose and a C3 epimer of D-glucose, is gaining interest in biomedical research for its potential therapeutic properties. As with any metabolic tracer, the specificity of ¹³C-labeled D-Allose is critical. An ideal tracer should be incorporated into specific metabolic pathways with minimal nonspecific labeling of other biomolecules. This guide explores the current understanding of D-Allose metabolism in mammalian cells and contrasts it with the well-characterized metabolic pathways of D-glucose.
Metabolic Fate: D-Allose vs. D-Glucose
D-glucose is the primary energy source for most mammalian cells and its metabolic pathways have been extensively studied using ¹³C-labeling. In contrast, the metabolism of D-Allose is less understood, with available evidence suggesting it is not a significant substrate for glycolysis.
D-Glucose Metabolism
Upon entering the cell, D-glucose is rapidly phosphorylated by hexokinases to glucose-6-phosphate. This intermediate is a central hub for several major metabolic pathways:
-
Glycolysis: The primary route for glucose catabolism, leading to the production of pyruvate, ATP, and NADH.
-
Pentose Phosphate Pathway (PPP): Generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
-
Glycogen Synthesis: Storage of glucose as glycogen.
-
Hexosamine Biosynthesis Pathway: Produces precursors for glycosylation.
Pyruvate, the end product of glycolysis, can be further metabolized in the mitochondria via the Tricarboxylic Acid (TCA) cycle , providing precursors for the biosynthesis of amino acids and fatty acids. Consequently, using ¹³C-labeled D-glucose results in the widespread incorporation of the ¹³C label into a vast array of downstream metabolites.
D-Allose Metabolism: A Less-Traveled Path
Current research indicates a significantly different metabolic fate for D-Allose in mammalian cells:
-
Transport: D-Allose is transported into mammalian cells, although the precise mechanisms, whether through glucose transporters (GLUTs) or diffusion, may vary between cell types.
-
Phosphorylation: Studies have shown that D-Allose can be phosphorylated by hexokinases to form D-allose-6-phosphate. However, the efficiency of this reaction compared to D-glucose phosphorylation by mammalian hexokinases is not well-quantified.
-
Limited Downstream Metabolism: Crucially, there is a lack of evidence for significant entry of D-allose-6-phosphate into glycolysis or other major metabolic pathways in mammalian cells. It is hypothesized that D-allose-6-phosphate is not a substrate for the subsequent enzymes in these pathways, such as phosphoglucose isomerase.
-
Excretion: A significant portion of D-Allose is believed to be excreted from cells and the body without being metabolized.
This limited metabolism is the basis for the hypothesis that D-Allose-¹³C labeling is highly specific, with the ¹³C label expected to be primarily found in D-Allose and its phosphorylated form, D-allose-6-phosphate, with minimal incorporation into downstream metabolites.
Comparative Data on ¹³C Label Incorporation
| Metabolic Pathway | Metabolite Class | Expected ¹³C Enrichment from D-glucose-¹³C | Expected ¹³C Enrichment from D-Allose-¹³C |
| Glycolysis | Glycolytic Intermediates (e.g., Fructose-6-phosphate, Pyruvate, Lactate) | High | Negligible to Low |
| TCA Cycle | TCA Cycle Intermediates (e.g., Citrate, Succinate, Malate) | High | Negligible to Low |
| Amino Acid Synthesis | Amino Acids (e.g., Alanine, Glutamate, Aspartate) | High | Negligible to Low |
| Lipid Synthesis | Fatty Acids, Glycerolipids | High | Negligible to Low |
| Pentose Phosphate Pathway | PPP Intermediates, Ribose-5-phosphate | High | Negligible to Low |
| Sugar Phosphates | Hexose-6-phosphates | High (as Glucose-6-phosphate) | Moderate to High (as Allose-6-phosphate) |
Experimental Protocols for Comparative Labeling Analysis
To definitively assess the specificity of D-Allose-¹³C labeling, direct comparative experiments with D-glucose-¹³C are necessary. Below are detailed protocols for such an investigation using mass spectrometry-based metabolomics.
Cell Culture and Isotope Labeling
Objective: To label mammalian cells with either U-¹³C₆-D-glucose or U-¹³C₆-D-Allose.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (glucose-free)
-
U-¹³C₆-D-glucose (≥99% enrichment)
-
U-¹³C₆-D-Allose (≥99% enrichment)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture plates/flasks
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare labeling media by supplementing glucose-free medium with either U-¹³C₆-D-glucose or U-¹³C₆-D-Allose to the desired final concentration (e.g., 25 mM) and dFBS.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard medium with the prepared labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A 24-hour incubation is often sufficient to approach isotopic steady-state for many metabolites.
-
At each time point, rapidly quench metabolism and extract metabolites as described in Protocol 2.
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Cold (-80°C) 80% methanol/water solution
-
Cell scrapers
-
Centrifuge
Protocol:
-
Aspirate the labeling medium from the culture plate.
-
Immediately add ice-cold 80% methanol to the plate to quench metabolism.
-
Scrape the cells into the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
GC-MS Analysis of ¹³C Incorporation
Objective: To quantify the ¹³C enrichment in various downstream metabolites.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Protocol:
-
Resuspend the dried metabolite extracts in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups.
-
Incubate at 30°C for 90 minutes.
-
Add MSTFA to the samples to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
Incubate at 37°C for 30 minutes.
-
Inject the derivatized samples into the GC-MS.
-
Analyze the mass spectra to determine the mass isotopomer distributions for key metabolites in glycolysis, the TCA cycle, and amino acid biosynthesis.
-
Correct the raw data for the natural abundance of ¹³C and calculate the fractional enrichment for each metabolite.
Data Analysis and Interpretation
Objective: To compare the ¹³C labeling patterns between D-Allose and D-glucose treated cells.
-
For each metabolite, calculate the fractional contribution of the ¹³C label from the respective sugar.
-
Generate tables and plots to compare the enrichment levels in key metabolic pathways.
-
Perform statistical analysis to identify significant differences in labeling between the two conditions.
Visualizing Metabolic Pathways and Experimental Workflows
D-Glucose Metabolic Pathways
Caption: Metabolic fate of D-glucose in mammalian cells.
Hypothesized D-Allose Metabolic Pathway
Caption: Hypothesized metabolic fate of D-Allose in mammalian cells.
Experimental Workflow for Comparative Labeling
Caption: Workflow for assessing labeling specificity.
Conclusion
The available evidence strongly suggests that D-Allose-¹³C is a highly specific labeling agent in mammalian cells, with its metabolic activity largely limited to cellular uptake and phosphorylation. This contrasts sharply with D-glucose-¹³C, which results in broad labeling across the central carbon metabolism. For researchers investigating pathways that are distinct from mainstream glucose metabolism, or for those requiring a tracer with minimal downstream metabolic conversion, D-Allose-¹³C presents a promising tool. However, direct experimental validation through comparative labeling studies, as outlined in this guide, is crucial to definitively characterize its specificity and expand its application in metabolic research.
Comparative Analysis of D-Allose-13C Uptake in Different Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Allose-13C uptake in various cell lines, offering insights for researchers in oncology and metabolic studies. While direct comparative studies on this compound uptake are limited, this document synthesizes available data on the effects of D-allose on glucose transport and outlines a robust experimental protocol for future comparative analyses.
D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest for its anti-cancer properties.[1][2][3] Its mechanism of action is closely tied to its influence on cellular glucose metabolism, a critical pathway for cancer cell proliferation.[1][2][4] Understanding the differential uptake and effects of D-allose in various cell types is paramount for its development as a therapeutic agent.
Quantitative Data on the Effect of D-Allose on Sugar Transport
The following table summarizes the observed effects of D-allose on sugar transport in different cell lines based on published studies. This data provides an indirect measure of how different cell lines might respond to D-allose, which is known to enter cells slowly, potentially via diffusion.[5]
| Cell Line | Cell Type | Effect of D-Allose on Sugar Transport | Key Findings |
| V79 | Chinese Hamster Lung Fibroblast | Significant reduction (38%) of 2-deoxy-D-glucose (2-DG) transport.[5] | D-allose appears to modulate the intrinsic activity of the glucose transporter (GT).[5] The effect is maximal after 4 hours of exposure.[6] |
| V79-G14 | Respiration-deficient V79 mutant | Reduced 2-DG transport by 59%.[5] | |
| 3T3 Fibroblasts | Mouse Embryonic Fibroblast | 72% decrease in 2-DG transport.[5] | |
| 3T3 Adipocytes | Mouse Adipocyte | No apparent effect on basal sugar transport.[5] | Suggests a tissue-specific action of D-allose.[5] |
| HuH-7 | Human Hepatocellular Carcinoma | Significant decrease in glucose uptake.[1] | D-allose induces the tumor suppressor TXNIP, which in turn inhibits GLUT1 expression.[1][2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Inhibition of GLUT1 expression and cell growth.[1] | |
| SH-SY5Y | Human Neuroblastoma | Inhibition of GLUT1 expression and cell growth.[1] | |
| Lewis Lung Carcinoma (LLC) | Mouse Lung Carcinoma | Inhibits cell growth by inhibiting glucose uptake.[4] | D-allose treatment can induce autophagy in surviving cells.[4] |
| EBC1 | Human Lung Squamous Cell Carcinoma | Synergistic growth inhibitory effect with cisplatin. | D-allose increased the expression of thioredoxin interacting protein (TXNIP).[7] |
Experimental Protocols
To directly compare the uptake of this compound across different cell lines, the following experimental protocol is proposed, based on standard methodologies for cellular uptake assays.
Protocol: this compound Uptake Assay
1. Cell Culture:
- Culture the selected cell lines (e.g., HuH-7, MDA-MB-231, V79) in their respective recommended media until they reach 80-90% confluency in 6-well plates.
2. Cell Preparation:
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Starve the cells in glucose-free medium for 1 hour prior to the uptake assay to upregulate glucose transporters.
3. Uptake Assay:
- Prepare an uptake solution containing this compound at a final concentration of 50 mM in glucose-free medium.
- Remove the starvation medium and add the this compound uptake solution to each well.
- Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
4. Termination of Uptake:
- To stop the uptake, aspirate the uptake solution and wash the cells three times with ice-cold PBS.
5. Metabolite Extraction:
- Add 500 µL of ice-cold 80% methanol to each well.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
6. Analysis by LC-MS:
- Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of this compound.
- Normalize the data to the total protein concentration of each sample, determined by a BCA assay.
7. Data Analysis:
- Calculate the rate of this compound uptake for each cell line at each time point.
- Perform statistical analysis to compare the uptake rates between the different cell lines.
Visualizations
Signaling Pathway of D-Allose Action
Caption: D-Allose inhibits cancer cell growth by upregulating TXNIP, which in turn downregulates GLUT1 expression, leading to reduced glucose uptake.
Experimental Workflow for this compound Uptake Assay
Caption: Proposed workflow for a comparative analysis of this compound uptake in different cell lines.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the D-allose-mediated regulation of sugar transport in Chinese hamster fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to the Statistical Validation of Metabolic Flux Analysis Data: A Comparative Approach with D-Allose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methods for the validation of ¹³C-Metabolic Flux Analysis (MFA) data. While the direct application of D-Allose-¹³C for flux analysis of central carbon metabolism in mammalian cells is atypical due to its limited intracellular metabolism, this document outlines the essential statistical validation principles that would be applied to any ¹³C-MFA study, using a hypothetical D-Allose-¹³C experiment as a framework for discussion. We will delve into experimental protocols, data presentation, and the critical role of statistical validation in ensuring the reliability of metabolic flux maps.
D-Allose Metabolism: A Special Case for ¹³C Tracing
D-Allose, a rare sugar and a C-3 epimer of D-glucose, presents a unique profile for isotopic tracing studies. Unlike glucose, D-Allose is not extensively metabolized in the central energy pathways of mammalian cells. After being transported into the cell, it is largely unmetabolized and subsequently excreted. This characteristic makes D-Allose-¹³C an unsuitable tracer for quantifying high-flux pathways like glycolysis or the TCA cycle.
However, D-Allose-¹³C could be a valuable tool for specific research questions, such as:
-
Transport kinetics: Measuring the rate of D-Allose uptake by various glucose transporters.
-
Limited peripheral metabolism: Tracing the flux through any minor metabolic pathways that may utilize D-Allose.
-
Drug-target interaction: Studying the effect of a drug on D-Allose transport or its limited metabolism.
Given this context, any data generated from a D-Allose-¹³C experiment would still require rigorous statistical validation to ensure the accuracy and reliability of the measured fluxes, even if these fluxes are primarily related to transport and not extensive catabolism.
Statistical Validation of ¹³C-MFA Data: A Comparative Overview
The core of ¹³C-MFA is to estimate intracellular metabolic fluxes by fitting a computational model to experimentally measured isotopic labeling patterns of metabolites. Statistical validation is crucial to determine how well the model-predicted labeling patterns match the experimental data and to quantify the uncertainty in the estimated fluxes. The primary methods for statistical validation are goodness-of-fit analysis and the calculation of confidence intervals.
Table 1: Comparison of Statistical Validation Methods in ¹³C-MFA
| Validation Method | Purpose | Common Approaches | Advantages | Limitations |
| Goodness-of-Fit Analysis | To assess how well the estimated fluxes and the metabolic model reproduce the experimental labeling data. | Chi-squared (χ²) test | Provides a statistical measure of the overall consistency between the model and the data. | Can be sensitive to the accuracy of measurement error estimates. Rejection of the model does not pinpoint the specific source of error. |
| Confidence Interval Estimation | To determine the precision of the estimated metabolic fluxes. | - Monte Carlo simulations- Sensitivity analysis (evaluating the sum of squared residuals) | Provides a range within which the true flux value is likely to lie, indicating the reliability of each individual flux estimate. | Can be computationally intensive, especially for large metabolic models. Linearized methods may be inaccurate for non-linear systems. |
Experimental Protocols for ¹³C-Metabolic Flux Analysis
The following is a generalized protocol for a ¹³C-MFA experiment. This protocol would need to be adapted for the specific characteristics of the tracer used, such as D-Allose-¹³C.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest.
-
Adaptation to Medium: Culture cells in a defined medium for a sufficient period to ensure metabolic adaptation.
-
Isotopic Labeling: Replace the culture medium with a medium containing the ¹³C-labeled substrate (e.g., D-Allose-¹³C) at a known concentration and isotopic enrichment.
-
Achieving Isotopic Steady State: Incubate the cells for a predetermined duration to allow the intracellular metabolites to reach an isotopic steady state, where the labeling pattern of metabolites is stable. This duration needs to be empirically determined for each cell line and tracer.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold saline followed by a quenching solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extract to pellet cellular debris. The supernatant containing the metabolites is then dried and prepared for analysis.
Mass Spectrometry Analysis
-
Derivatization: Metabolites are often derivatized to improve their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system to separate the metabolites and determine their mass isotopomer distributions (MIDs).
-
Data Acquisition: Acquire mass spectra for the targeted metabolites.
Data Analysis and Flux Calculation
-
Correction for Natural Isotope Abundance: The raw MID data is corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[1]
-
Statistical Validation: Perform goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes as described in Table 1.[2][3]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic flux analysis. The following are Graphviz DOT script-generated diagrams illustrating key aspects of a ¹³C-MFA study.
References
- 1. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 2. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Enzyme Activity: A Comparative Guide to Utilizing D-Allose-¹³C as a Substrate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming enzyme activity, with a focus on the novel use of D-Allose-¹³C as a substrate. By leveraging the power of stable isotope labeling, investigators can achieve more precise and insightful characterizations of enzymes involved in rare sugar metabolism.
This document outlines the advantages of using D-Allose-¹³C and compares its application with traditional substrates for key enzymes such as L-rhamnose isomerase and D-psicose 3-epimerase. Detailed experimental protocols, comparative data, and signaling pathway diagrams are provided to facilitate the adoption of this advanced technique.
Comparative Analysis of Enzyme Kinetics
The use of D-Allose-¹³C allows for highly sensitive and specific tracking of substrate conversion to product, minimizing background interference and enabling detailed kinetic analysis. Below is a comparison of kinetic parameters for relevant enzymes with D-Allose and other substrates.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Source |
| L-rhamnose isomerase (Bacillus subtilis) | D-Allose | 14.27 | - | - | - | [1][2] |
| L-rhamnose | - | - | - | - | [1][2] | |
| L-mannose | - | - | - | - | [1][2] | |
| D-ribose | - | - | - | - | [1][2] | |
| L-rhamnose isomerase (Paenibacillus baekrokdamisoli) | D-allose | 33 | - | 13.79 | 0.4 | |
| D-allulose | 45.24 | - | 6.58 | 0.14 | ||
| D-psicose 3-epimerase (Blautia produca) | D-allulose | 150.7 | 5.27 | - | - | [3] |
| D-fructose | 235.7 | 1.76 | - | - | [3] | |
| D-tagatose | 238.7 | 3.76 | - | - | [3] | |
| D-sorbose | 297.6 | 2.29 | - | - | [3] | |
| D-allulose 3-epimerase (Metagenome-derived) | D-fructose | 141.43 | - | 41.99 | 0.296 | [4] |
| D-allulose 3-epimerase (Bacillus sp.) | D-fructose | 130.6 | - | 367.84 | 2.81 | [5] |
Note: Some values were not available in the cited literature.
Experimental Protocols
General Principle for Confirming Enzyme Activity using D-Allose-¹³C
The fundamental approach involves incubating the enzyme of interest with D-Allose-¹³C and monitoring the formation of the ¹³C-labeled product over time. This can be achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled substrate and product based on their mass-to-charge ratio or nuclear spin properties, respectively.
Key Experiment 1: Determining L-rhamnose Isomerase Activity with D-Allose-¹³C via LC-MS
Objective: To quantify the conversion of D-Allose-¹³C to D-psicose-¹³C catalyzed by L-rhamnose isomerase.
Materials:
-
Purified L-rhamnose isomerase
-
D-Allose-¹³C (uniformly labeled)
-
Reaction buffer (e.g., 100 mM Glycine buffer, pH 8.5, with 1 mM MnCl₂)[1]
-
Quenching solution (e.g., ice-cold methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of D-Allose-¹³C.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C for B. subtilis L-rhamnose isomerase)[1].
-
Initiate the reaction by adding a specific amount of purified L-rhamnose isomerase.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding them to the quenching solution.
-
Analyze the quenched samples by LC-MS to separate and quantify the amounts of D-Allose-¹³C and the product, D-psicose-¹³C.
-
Calculate the initial reaction velocity from the rate of product formation.
-
Repeat the experiment with varying concentrations of D-Allose-¹³C to determine the kinetic parameters (Km and Vmax).
Key Experiment 2: Real-time Monitoring of D-psicose 3-epimerase Activity with D-Allose-¹³C using NMR Spectroscopy
Objective: To continuously monitor the isomerization of D-Allose-¹³C to D-fructose-¹³C catalyzed by D-psicose 3-epimerase.
Materials:
-
Purified D-psicose 3-epimerase
-
D-Allose-¹³C (specifically labeled, e.g., at the C1 position)
-
NMR-compatible buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a known concentration of D-Allose-¹³C in the NMR-compatible buffer directly in an NMR tube.
-
Acquire a baseline ¹³C-NMR spectrum of the substrate.
-
Initiate the reaction by adding a precise amount of purified D-psicose 3-epimerase to the NMR tube and immediately begin acquiring spectra over time.
-
Process the time-course NMR data to monitor the decrease in the signal intensity of the D-Allose-¹³C peak and the corresponding increase in the signal intensity of the newly formed D-fructose-¹³C peak.
-
The reaction progress curve can be directly fitted to the Michaelis-Menten equation to extract the kinetic parameters.[6]
Visualizing the Pathways and Workflows
Caption: Experimental workflow for determining enzyme kinetics using D-Allose-¹³C.
Caption: Key enzymatic conversions in D-Allose metabolism.
Advantages of D-Allose-¹³C as a Substrate
-
Enhanced Specificity: The distinct mass of the ¹³C isotope allows for unambiguous tracking of the substrate and its conversion products, even in complex biological matrices.
-
Increased Sensitivity: Mass spectrometry and NMR are highly sensitive techniques, enabling the detection of low levels of enzyme activity and the use of smaller sample volumes.
-
Real-Time Monitoring: NMR spectroscopy facilitates the continuous, non-invasive monitoring of the reaction as it occurs, providing a complete kinetic profile from a single experiment.
-
Mechanistic Insights: The use of position-specific ¹³C labeling can provide valuable information about the enzyme's catalytic mechanism and the fate of individual carbon atoms during the reaction.
Alternative Substrates and Methods
While D-Allose-¹³C offers significant advantages, traditional methods using unlabeled substrates remain valuable. These typically rely on colorimetric assays, high-performance liquid chromatography (HPLC) with refractive index detection, or coupled enzyme assays.
Comparison with Unlabeled D-Allose:
-
Detection: Assays with unlabeled D-Allose often require chromatographic separation followed by detection methods that may be less sensitive and specific than MS or NMR.
-
Interference: In crude cell lysates or complex mixtures, endogenous compounds can interfere with the detection of the substrate and product, a problem that is largely circumvented by using a ¹³C-labeled substrate.
Comparison with Other Sugars:
-
As shown in the data table, enzymes often exhibit different affinities and catalytic efficiencies for various sugar substrates. Comparing the activity with D-Allose to that with other known substrates (e.g., L-rhamnose for L-rhamnose isomerase) provides a broader understanding of the enzyme's substrate specificity.
By incorporating D-Allose-¹³C into their experimental design, researchers can gain a deeper and more accurate understanding of enzyme function, paving the way for advancements in drug discovery and biotechnology.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. A Novel d-Allulose 3-Epimerase Gene from the Metagenome of a Thermal Aquatic Habitat and d-Allulose Production by Bacillus subtilis Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Allulose 3-epimerase of Bacillus sp. origin manifests profuse heat‐stability and noteworthy potential of d-fructose epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Safety Operating Guide
Safeguarding Research: Proper Disposal of D-Allose-13C
For researchers, scientists, and drug development professionals utilizing D-Allose-13C, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While D-Allose itself is not classified as a hazardous substance, and its carbon-13 isotope is stable and non-radioactive, adherence to established disposal protocols for chemical waste is paramount. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is to treat it as a non-hazardous chemical waste, unless it has been mixed with hazardous materials. The presence of the stable isotope ¹³C does not alter the chemical properties of D-Allose in a way that necessitates special radiological handling or disposal.[1][] Therefore, standard laboratory procedures for non-hazardous solid and aqueous waste are applicable.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key data points relevant to the handling and disposal of D-Allose.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₆ | Sigma-Aldrich |
| Molecular Weight | Varies with ¹³C enrichment | Varies |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Hazard Classification | Not classified as hazardous | Safety Data Sheets |
| ¹³C Isotope | Stable, non-radioactive | Various |
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow these detailed steps:
Step 1: Assessment and Segregation
-
Uncontaminated this compound: If the this compound has not been in contact with any hazardous materials (e.g., toxic solvents, biological agents, or other hazardous chemicals), it can be managed as non-hazardous solid chemical waste.
-
Contaminated this compound: If the this compound is mixed with or has come into contact with hazardous substances, it must be treated as hazardous waste. The disposal procedure should then follow the guidelines for the specific hazardous contaminant(s). For instance, if dissolved in a flammable solvent, it must be disposed of as flammable liquid waste.
Step 2: Packaging
-
Solid Waste:
-
Place the uncontaminated solid this compound powder in a securely sealed, chemically compatible container.
-
The container must be in good condition, free from external contamination, and robust enough to prevent leakage.
-
-
Aqueous Solutions:
-
Neutralize aqueous solutions of this compound if necessary, ensuring the pH is within the acceptable range for your institution's wastewater or chemical waste disposal.
-
Collect the neutralized solution in a clearly labeled, leak-proof container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.
-
Step 3: Labeling
Proper labeling is crucial for waste management. The label on the waste container must include:
-
The words "Non-Hazardous Waste" (for uncontaminated this compound).
-
The full chemical name: "this compound".
-
The quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
Ensure that the storage of this compound waste complies with all institutional and local regulations for chemical storage.
Step 5: Disposal
-
Arrange for the collection of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow their specific procedures for waste pickup requests.
-
Maintain a record of the disposal for your laboratory's chemical inventory and waste management files.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
